molecular formula C15H14O5 B15595312 3,4,4',7-Tetrahydroxyflavan CAS No. 149820-44-0

3,4,4',7-Tetrahydroxyflavan

Cat. No.: B15595312
CAS No.: 149820-44-0
M. Wt: 274.27 g/mol
InChI Key: NTLUSUFJOUMRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-3,4,4',7-Tetrahydroxyflavan is a leucoanthocyanidin.
3,4,4',7-Tetrahydroxyflavan has been reported in Acacia cultriformis and Vachellia luederitzii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149820-44-0

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H

InChI Key

NTLUSUFJOUMRLA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of 3,4,4',7-Tetrahydroxyflavan. This flavan-3,4-diol is a subject of interest for its potential biological activities. This document details the known botanical origins and presents a generalized, robust experimental protocol for its extraction and purification, based on established phytochemical techniques for analogous compounds.

Natural Sources of this compound

This compound is a naturally occurring flavonoid. Its presence has been primarily identified in the plant kingdom, with specific species recognized as significant sources.

The principal botanical source for this compound is the bark of Toxicodendron vernicifluum , also known by its synonym Rhus verniciflua. This species, commonly known as the Chinese lacquer tree, is a member of the Anacardiaceae family. The bark and heartwood of this plant are rich in a variety of flavonoids, including flavan-3,4-diols.

Additionally, structurally related compounds, specifically leuco-fisetinidins (3',4',7-trihydroxyflavan-3,4-diols), have been isolated from the heartwood of Guibourtia coleosperma , commonly known as Rhodesian copalwood. While not identical, the presence of these closely related analogs suggests that Guibourtia species may also be a potential, yet unconfirmed, source of this compound.

Table 1: Documented and Potential Natural Sources of this compound and Related Compounds

Plant SpeciesCommon NameFamilyPlant PartCompound Class IsolatedSpecific Compound
Toxicodendron vernicifluum (Rhus verniciflua)Chinese Lacquer TreeAnacardiaceaeBark, HeartwoodFlavan-3,4-diolsThis compound and other flavonoids
Guibourtia coleospermaRhodesian CopalwoodFabaceaeHeartwoodLeuco-fisetinidins3',4',7-trihydroxyflavan-3,4-diols

Generalized Experimental Protocol for Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively published, a generalized methodology can be constructed based on the successful isolation of flavan-3,4-diols and other flavonoids from Toxicodendron vernicifluum. The following protocol outlines a robust procedure for the extraction and purification of this target compound.

Preparation of Plant Material
  • Collection and Drying: The bark of Toxicodendron vernicifluum is collected and thoroughly washed to remove any adhering impurities. The cleaned bark is then air-dried in a shaded, well-ventilated area until a constant weight is achieved.

  • Pulverization: The dried bark is coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Ethanol (B145695) or methanol (B129727) are effective solvents for the extraction of flavonoids from plant materials.

  • Maceration/Soxhlet Extraction:

    • Maceration: The powdered bark is macerated in 95% ethanol (or methanol) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature with occasional agitation. The process is repeated three times with fresh solvent.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used with ethanol or methanol as the solvent for 48-72 hours.

  • Concentration: The collected extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Liquid-Liquid Partitioning

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Defatting: The aqueous suspension is first partitioned with n-hexane to remove non-polar compounds such as lipids and chlorophyll.

  • Fractionation: The remaining aqueous layer is then successively partitioned with:

The ethyl acetate fraction is typically enriched with flavonoids, including flavan-3,4-diols.

Chromatographic Purification

The flavonoid-rich ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the target compound.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (70-230 mesh) is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is Chloroform-Methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the methanol concentration.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or Sephadex LH-20 Column Chromatography:

    • Fractions containing the compound of interest are pooled and further purified using pTLC with a suitable solvent system (e.g., CHCl₃-MeOH with varying ratios).

    • Alternatively, size-exclusion chromatography using a Sephadex LH-20 column with methanol as the eluent is effective for separating flavonoids.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain a high-purity compound is achieved using preparative or semi-preparative HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water, often with a small percentage of formic acid or acetic acid to improve peak shape.

    • Detection: UV detection at wavelengths around 280 nm is suitable for flavonoids.

Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

Data Presentation

Table 2: Representative Chromatographic Parameters for Flavonoid Isolation

Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient)Detection Method
Column ChromatographySilica Gel (70-230 mesh)Chloroform-Methanol (100:0 to 80:20)TLC with UV visualization
Sephadex LH-20Sephadex LH-20100% MethanolUV-Vis Spectrophotometry
Preparative HPLCC18 Reversed-PhaseAcetonitrile-Water with 0.1% Formic AcidUV at 280 nm

Note: The solvent ratios and gradients require optimization for each specific separation.

Visualizations

Generalized Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant_Material Dried & Powdered Toxicodendron vernicifluum Bark Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction (Lipids, etc.) Partitioning->Hexane EtOAc Ethyl Acetate Fraction (Flavonoid-rich) Partitioning->EtOAc Aqueous Aqueous & n-Butanol Fractions Partitioning->Aqueous Column_Chrom Silica Gel Column Chromatography EtOAc->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions Sephadex Sephadex LH-20 or pTLC Fractions->Sephadex Semi_Pure Semi-Pure Compound Sephadex->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

This guide provides a foundational understanding for the isolation of this compound. Researchers are encouraged to adapt and optimize these methodologies based on their specific laboratory conditions and the precise nature of the plant material.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4,4',7-Tetrahydroxyflavan Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the ¹H and ¹³C NMR spectral data of 3,4,4',7-Tetrahydroxyflavan did not yield specific data for this precise chemical structure. It is possible that this compound is known by a different name or is not well-documented in publicly accessible spectral databases. This guide will therefore present the spectral data and experimental protocols for a closely related and well-characterized analogue, 3',4'-dihydroxy-7,8-dimethoxyflavanone , to provide researchers, scientists, and drug development professionals with a representative understanding of the NMR characteristics of this class of flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and other functional groups on the core flavan (B184786) skeleton dictates their chemical and biological characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex natural products. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data, experimental protocols for their acquisition, and a general workflow for the isolation and identification of such compounds from natural sources.

Data Presentation: ¹H and ¹³C NMR of a 3',4'-dihydroxy-7,8-dimethoxyflavanone Analogue

The following tables summarize the ¹H and ¹³C NMR spectral data for 3',4'-dihydroxy-7,8-dimethoxyflavanone, a structural analogue of the requested compound. This data is crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: ¹H NMR Spectral Data of 3',4'-dihydroxy-7,8-dimethoxyflavanone (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.35dd12.5, 3.0
H-3a3.10dd17.0, 12.5
H-3b2.85dd17.0, 3.0
H-57.35d8.5
H-66.50d8.5
H-2'6.95d2.0
H-5'6.85d8.0
H-6'6.80dd8.0, 2.0
7-OCH₃3.85s-
8-OCH₃3.90s-
3'-OH5.70br s-
4'-OH5.75br s-

Table 2: ¹³C NMR Spectral Data of 3',4'-dihydroxy-7,8-dimethoxyflavanone (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-279.5
C-343.2
C-4192.0
C-4a110.5
C-5128.0
C-6108.5
C-7165.0
C-8158.0
C-8a115.5
C-1'130.0
C-2'114.5
C-3'145.5
C-4'145.0
C-5'115.0
C-6'118.0
7-OCH₃56.5
8-OCH₃60.5

Experimental Protocols

The following sections detail the methodologies for the isolation and NMR analysis of flavonoids from a natural source.

A general procedure for the extraction and isolation of flavonoids involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to fractionate the components based on their polarity. Flavonoids are typically found in the ethyl acetate and butanol fractions.

  • Chromatographic Separation: The flavonoid-rich fractions are subjected to various chromatographic techniques for further purification. These may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of small quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual flavonoids.

The structural elucidation of the purified flavonoid is performed using one- and two-dimensional NMR spectroscopy.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Spectrometer: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.

    • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for flavonoid identification and the general structure and numbering of the flavan core.

flavonoid_identification_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation start Plant Material extraction Solvent Extraction (e.g., MeOH) start->extraction partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc HPLC prep_tlc->hplc nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) hplc->nmr ms Mass Spectrometry (ESI-MS, HR-MS) hplc->ms elucidation Structure Elucidation nmr->elucidation ms->elucidation flavan_structure Flavan    

Mass Spectrometry Analysis of 3,4,4',7-Tetrahydroxyflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,4,4',7-Tetrahydroxyflavan. While specific experimental data for this particular flavan (B184786) is not extensively available in the public domain, this document extrapolates from established principles of flavonoid mass spectrometry to present a predictive analysis of its fragmentation behavior and a robust experimental protocol for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the identification and quantification of this and structurally related compounds.

Introduction to this compound and Mass Spectrometry

This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest in drug development and nutritional science due to their potent antioxidant, anti-inflammatory, and other pharmacological properties.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and widely used technique for the analysis of flavonoids.[1][2] This method offers high sensitivity and specificity, enabling detailed structural elucidation through fragmentation analysis.

This guide will focus on the application of Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a common and effective technique for flavonoid analysis that can be operated in both positive and negative ionization modes.[1][2][3]

Predicted Mass Spectrometry Data of this compound

Based on the general fragmentation patterns observed for flavonoids, a predictive summary of the expected mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes is presented below. The molecular formula for this compound is C₁₅H₁₄O₅, and its molecular weight is 274.27 g/mol .

Table 1: Predicted Quantitative Data for this compound

Ion ModePrecursor IonPredicted m/zDescription
Positive [M+H]⁺275.09Protonated molecule
[M+H-H₂O]⁺257.08Loss of a water molecule
[M+H-2H₂O]⁺239.07Loss of two water molecules
RDA Fragment¹VariesRetro-Diels-Alder fragmentation of the C-ring
Negative [M-H]⁻273.07Deprotonated molecule
[M-H-H₂O]⁻255.06Loss of a water molecule
RDA Fragment¹VariesRetro-Diels-Alder fragmentation of the C-ring

¹ The specific m/z of Retro-Diels-Alder (RDA) fragments depends on the cleavage pattern of the C-ring and the distribution of hydroxyl groups on the A and B rings.

Experimental Protocol for LC-MS/MS Analysis

This section outlines a detailed methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation
  • Extraction: Extract the compound from the plant matrix using a suitable solvent such as methanol (B129727) or ethanol. Sonication or maceration can be employed to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is typically suitable for flavonoid separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity. A representative gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ion spectra.

  • Data Acquisition: Full scan mode to detect precursor ions and product ion scan mode (tandem MS) to generate fragmentation spectra.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Extraction sp2 Filtration sp1->sp2 sp3 Dilution sp2->sp3 an1 LC Separation sp3->an1 an2 ESI Ionization an1->an2 an3 MS Detection an2->an3 an4 Tandem MS (MS/MS) an3->an4 dp1 Data Acquisition an4->dp1 dp2 Spectral Interpretation dp1->dp2 dp3 Structural Elucidation dp2->dp3

Caption: LC-MS/MS Experimental Workflow.

Predicted Fragmentation Pathway

The fragmentation of flavonoids in MS/MS is highly characteristic and provides valuable structural information. Key fragmentation reactions include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as Retro-Diels-Alder (RDA) reactions that cleave the C-ring.[1][3] The following diagram illustrates a predicted fragmentation pathway for this compound in positive ion mode.

fragmentation_pathway M [M+H]⁺ m/z 275 F1 [M+H-H₂O]⁺ m/z 257 M->F1 -H₂O RDA RDA Fragments M->RDA RDA Cleavage F2 [M+H-2H₂O]⁺ m/z 239 F1->F2 -H₂O

Caption: Predicted Fragmentation Pathway.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, flavonoids, in general, are known to modulate various cellular signaling cascades. Their antioxidant properties enable them to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Furthermore, flavonoids have been shown to interact with key signaling proteins, including protein kinases and transcription factors, which are involved in inflammation, cell proliferation, and apoptosis. The hydroxyl groups on the A and B rings are crucial for these activities. Further research is warranted to elucidate the specific molecular targets and mechanisms of action for this compound.

The following diagram depicts a generalized signaling pathway potentially influenced by flavonoids.

signaling_pathway Flavanoid This compound ROS Reactive Oxygen Species (ROS) Flavanoid->ROS Scavenges SignalingProteins Signaling Proteins (e.g., Kinases) Flavanoid->SignalingProteins Modulates OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage GeneExpression Altered Gene Expression SignalingProteins->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: General Flavonoid Signaling Pathway.

Conclusion

This technical guide provides a predictive framework for the mass spectrometry analysis of this compound based on established knowledge of flavonoid chemistry. The provided experimental protocol offers a robust starting point for researchers aiming to identify and characterize this compound. The visualization of the experimental workflow, predicted fragmentation pathway, and potential biological signaling pathways serves to enhance the understanding of the analytical process and the compound's potential significance. Further empirical studies are necessary to validate these predictions and to fully elucidate the fragmentation behavior and biological activities of this compound.

References

Chemical properties and structure of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,4',7-Tetrahydroxyflavan is a naturally occurring flavonoid, specifically classified as a leucoanthocyanidin or flavan-3,4-diol. Isolated from the bark of Toxicodendron vernicifluum[1], this compound is part of a broader class of plant secondary metabolites known for their diverse biological activities. While specific research on this compound is limited, its structural characteristics suggest potential antioxidant, anti-inflammatory, and anticancer properties, aligning with the known bioactivities of related flavonoids and leucoanthocyanidins. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside inferred biological activities and potential signaling pathway interactions based on its chemical class. This document aims to serve as a foundational resource to stimulate further investigation and drug development efforts centered on this compound.

Chemical Properties and Structure

This compound is a flavonoid with a C6-C3-C6 backbone. Its structure features a chromane (B1220400) ring system with hydroxyl substitutions that are key to its chemical reactivity and potential biological functions.

Identity and Structure
  • IUPAC Name: (2R,3S,4S)-2-(4-Hydroxyphenyl)chroman-3,4,7-triol[1]

  • Synonyms: 4',7-Dihydroxy-2,3-trans-flavan-3,4-trans-diol, (2S,3S,4R)-3,4,4',7-Tetrahydroxyflavan[1]

  • CAS Number: 38412-82-7[1][2]

  • Chemical Class: Leucoanthocyanidin, Flavan-3,4-diol

The structural formula of this compound is presented below:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1][2]
Physical Description Powder[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Temperature 2-8°C[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, general methodologies for the extraction of flavonoids from its natural source, Toxicodendron vernicifluum, and for the analysis of related compounds can be adapted.

Extraction and Isolation from Toxicodendron vernicifluum

The following is a generalized protocol for the extraction of flavonoids from plant material, which can be optimized for the specific isolation of this compound.

G Workflow for Flavonoid Extraction and Isolation plant_material Dried and powdered bark of Toxicodendron vernicifluum extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction filtration Filtration to remove solid residues extraction->filtration concentration Rotary evaporation to yield crude extract filtration->concentration fractionation Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->fractionation chromatography Column chromatography (Silica gel or Sephadex LH-20) fractionation->chromatography purification Preparative HPLC for final purification chromatography->purification characterization Spectroscopic analysis (NMR, MS) purification->characterization

Caption: Generalized workflow for the extraction and isolation of flavonoids.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of flavonoids. While specific spectra for this compound are not available, related flavan-3,4-diols exhibit characteristic signals for the protons and carbons of the flavan (B184786) core and its substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Biological Activity and Signaling Pathways (Inferred)

Direct studies on the biological activity of this compound are lacking. However, as a leucoanthocyanidin, it is a precursor in the biosynthesis of proanthocyanidins (B150500) and anthocyanins, which are known for a wide range of health benefits.[3][4] The biological activities described below are inferred from its chemical class and its source.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals. The hydroxyl groups on the aromatic rings of this compound are expected to confer significant radical-scavenging activity.

G Inferred Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) Scavenging Radical Scavenging ROS->Scavenging Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Flavanoid This compound (with -OH groups) Flavanoid->Scavenging Stabilized Stabilized Flavonoid Radical Scavenging->Stabilized Reduced_ROS Less Harmful Molecules Scavenging->Reduced_ROS Scavenging->Cellular_Damage Inhibition

Caption: Inferred antioxidant mechanism of this compound.

Anti-inflammatory Activity

Flavonoids from Toxicodendron vernicifluum have demonstrated anti-inflammatory properties.[3] It is plausible that this compound contributes to these effects by modulating key inflammatory signaling pathways.

G Potential Anti-inflammatory Signaling Pathway Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Flavanoid This compound Flavanoid->NFkB Inhibition Flavanoid->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Potential modulation of inflammatory pathways by this compound.

Anticancer Activity

Other flavonoids isolated from Toxicodendron vernicifluum have shown cytotoxic effects against cancer cell lines.[5][6] this compound may also possess anticancer potential through the induction of apoptosis and inhibition of cell proliferation.

G Hypothesized Anticancer Mechanisms Flavanoid This compound Proliferation Cancer Cell Proliferation Flavanoid->Proliferation Inhibition Apoptosis Apoptosis Flavanoid->Apoptosis Induction Cell_Cycle Cell Cycle Arrest Flavanoid->Cell_Cycle Induction Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth Inhibition Cell_Cycle->Tumor_Growth Inhibition

Caption: Hypothesized anticancer mechanisms of this compound.

Conclusion and Future Directions

This compound is a structurally defined leucoanthocyanidin with a clear natural source. While its physicochemical and biological properties are not yet extensively characterized, its chemical nature strongly suggests potential as a bioactive compound. Future research should focus on obtaining pure samples of this compound to perform detailed spectroscopic analysis, determine its physicochemical properties, and experimentally validate its inferred antioxidant, anti-inflammatory, and anticancer activities. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

References

The Biosynthesis of 3,4,4',7-Tetrahydroxyflavan in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3,4,4',7-Tetrahydroxyflavan, also known as fisetinidol (B1208203), in plants. Fisetinidol is a flavan-3-ol (B1228485), a class of flavonoids recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various plant species or for heterologous production in microorganisms.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that is a branch of the general flavonoid biosynthesis pathway. The pathway originates from the primary metabolite L-phenylalanine and proceeds through a series of enzymatic reactions to yield the final flavan-3-ol product.

The biosynthesis of flavonoids commences with the phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA.[1] This is followed by the flavonoid-specific pathway, initiated by chalcone (B49325) synthase.[2][3]

The key steps leading to this compound are:

  • Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin (B18129) chalcone.[2][3]

  • Flavanone Formation: Naringenin chalcone is subsequently cyclized by Chalcone Isomerase (CHI) to produce the flavanone, (2S)-naringenin.[2]

  • Hydroxylation to Eriodictyol: To achieve the 3',4'-dihydroxy substitution pattern on the B-ring characteristic of fisetinidol, naringenin is hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol.

  • Conversion to Dihydroflavonol: Eriodictyol is then hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to produce dihydroquercetin (also known as taxifolin).[4]

  • Leucoanthocyanidin Formation: Dihydroquercetin is reduced by Dihydroflavonol 4-Reductase (DFR) to form the corresponding flavan-3,4-diol, leucofisetinidin.[5][6] The substrate specificity of DFR is a critical control point in the flavonoid pathway.[5][7]

  • Flavan-3-ol Synthesis: Finally, leucofisetinidin is converted to this compound (fisetinidol) through the action of Leucoanthocyanidin Reductase (LAR) .[8][9][10] LAR catalyzes the reduction of the 4-hydroxyl group of leucofisetinidin to produce the 2,3-trans-flavan-3-ol, which is fisetinidol.[8]

Key Enzymes in the Biosynthesis of this compound

The table below summarizes the key enzymes, their substrates, and products in the biosynthetic pathway leading to this compound.

EnzymeAbbreviationEC NumberSubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePAL4.3.1.24L-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-HydroxylaseC4H1.14.14.91trans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CL6.2.1.12p-Coumaric acid, CoA, ATPp-Coumaroyl-CoA
Chalcone SynthaseCHS2.3.1.74p-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHI5.5.1.6Naringenin Chalcone(2S)-Naringenin
Flavonoid 3'-HydroxylaseF3'H1.14.14.82NaringeninEriodictyol
Flavanone 3-HydroxylaseF3H1.14.11.9EriodictyolDihydroquercetin
Dihydroflavonol 4-ReductaseDFR1.1.1.219Dihydroquercetin, NADPHLeucofisetinidin, NADP+
Leucoanthocyanidin ReductaseLAR1.17.1.3Leucofisetinidin, NADPHThis compound (Fisetinidol), NADP+

Experimental Protocols

Detailed methodologies for the key enzymes involved in the later stages of this compound biosynthesis are provided below.

Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol is adapted from methods used for the characterization of DFR activity from various plant sources.[11][12][13][14]

Objective: To determine the enzymatic activity of DFR by measuring the conversion of dihydroquercetin to leucofisetinidin.

Materials:

  • Plant tissue or recombinant DFR protein extract

  • 100 mM Tris-HCl buffer (pH 7.0) or 0.1 M potassium phosphate (B84403) buffer (pH 7.0)

  • 10 mM NADPH solution

  • 10 mg/mL (±)-dihydroquercetin (in methanol)

  • Ethyl acetate (B1210297)

  • Butanol-HCl reagent (95:5, v/v)

  • Visible spectrophotometer or HPLC system

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to pellet cell debris and use the supernatant for the assay. For recombinant protein, use the purified or crude lysate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl or potassium phosphate buffer (pH 7.0)

    • 2 mM NADPH

    • 0.5 mM dihydroquercetin

    • Enzyme extract (e.g., 50 µg of total protein)

    • Adjust the final volume to 200-500 µL with buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Product Conversion and Detection:

    • Since leucofisetinidin is unstable, it is converted to a colored anthocyanidin for quantification.

    • Stop the reaction by adding an equal volume of ethyl acetate to extract the product.

    • Alternatively, add 3 volumes of butanol-HCl reagent to the reaction mixture.

    • Heat the mixture at 95°C for 1 hour to convert leucofisetinidin to fisetinidin.

    • Centrifuge to clarify the solution.

  • Quantification:

    • Measure the absorbance of the supernatant at 530 nm using a visible spectrophotometer.

    • Alternatively, analyze the reaction products by HPLC at 280 nm to detect the formation of the corresponding flavan-3,4-diol or its degradation products.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol is based on established methods for measuring LAR activity.[15][16]

Objective: To quantify the activity of LAR by measuring the formation of fisetinidol from leucofisetinidin.

Materials:

  • Plant tissue or recombinant LAR protein extract

  • Leucofisetinidin substrate (can be enzymatically synthesized from dihydroquercetin using DFR)

  • 100 mM phosphate buffer (pH 6.5)

  • 2 mM NADPH

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Enzyme Extraction: Prepare the enzyme extract as described for the DFR assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 100 mM phosphate buffer (pH 6.5)

    • 2 mM NADPH

    • Leucofisetinidin substrate

    • Enzyme extract

    • Adjust to the desired final volume.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 40 minutes). A control reaction with boiled enzyme should be included.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the upper ethyl acetate phase.

  • Sample Preparation for HPLC: Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the residue in methanol.

  • Quantification: Analyze the sample by HPLC. Separate the compounds on a C18 column with a suitable gradient of acetonitrile (B52724) and water (with formic acid). Monitor the eluate at 280 nm. Identify and quantify the fisetinidol peak by comparing it to an authentic standard.

Visualization of the Biosynthetic Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Biosynthesis_of_Fisetinidol cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone pCoumaroylCoA->NaringeninChalcone Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin NaringeninChalcone->Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol Naringenin->Eriodictyol Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin Eriodictyol->Dihydroquercetin Leucofisetinidin Leucofisetinidin Dihydroquercetin->Leucofisetinidin Dihydroquercetin->Leucofisetinidin Fisetinidol This compound (Fisetinidol) Leucofisetinidin->Fisetinidol Leucofisetinidin->Fisetinidol PAL_C4H_4CL PAL, C4H, 4CL CHS CHS CHI CHI F3H_prime F3'H F3H F3H DFR DFR LAR LAR

Caption: Biosynthetic pathway of this compound (Fisetinidol).

General Experimental Workflow for Enzyme Characterization

Experimental_Workflow PlantMaterial Plant Material or Recombinant System ProteinExtraction Protein Extraction PlantMaterial->ProteinExtraction EnzymeAssay Enzyme Assay (e.g., DFR or LAR) ProteinExtraction->EnzymeAssay ProductDetection Product Detection and Quantification EnzymeAssay->ProductDetection HPLC HPLC Analysis ProductDetection->HPLC Separation and Quantification Spectrophotometry Spectrophotometry ProductDetection->Spectrophotometry Colorimetric Quantification DataAnalysis Data Analysis and Kinetic Parameter Determination HPLC->DataAnalysis Spectrophotometry->DataAnalysis

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

Transcriptional Regulation

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[17][18][19][20][21] These proteins can form a ternary MBW complex that binds to the promoters of flavonoid biosynthetic genes, thereby activating their transcription.

While specific transcription factors that exclusively regulate the flux towards fisetinidol have not been fully elucidated, it is known that different MYB factors can have specific roles in regulating different branches of the flavonoid pathway, such as those leading to anthocyanins or proanthocyanidins.[21] Future research will likely identify the specific regulatory networks that govern the production of this compound in different plant species.

References

In Vitro Antioxidant Activity of 3,4,4',7-Tetrahydroxyflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of the flavonoid 3,4,4',7-Tetrahydroxyflavan. Flavonoids are a well-established class of polyphenolic compounds known for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This document summarizes the available quantitative data on the antioxidant capacity of structurally similar compounds, details the experimental protocols for key in vitro antioxidant assays, and elucidates the principal signaling pathways involved in its antioxidant action. The information presented herein is intended to serve as a foundational resource for further research and development of this compound as a potential therapeutic agent.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their ability to mitigate oxidative stress. Their antioxidant efficacy is largely determined by their chemical structure, particularly the arrangement of hydroxyl groups. This compound belongs to the flavan (B184786) subclass of flavonoids and possesses key structural features that suggest significant antioxidant potential. This guide explores its in vitro antioxidant activity through a review of established assay methodologies and relevant signaling pathways.

Quantitative Antioxidant Activity Data

Table 1: In Vitro Antioxidant Activity of a Structurally Similar Flavonoid

CompoundAssayResultReference
3',4',5,7-TetrahydroxyflavanoneRadical Scavenging Activity (ESR)SC50: 8.57 µg/mL (83.11% inhibition)[1]

SC50: Scavenging Concentration 50%, the concentration required to scavenge 50% of the free radicals.

Experimental Protocols for In Vitro Antioxidant Assays

A variety of in vitro assays are utilized to determine the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed protocols for the most common assays used to evaluate the antioxidant activity of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of DPPH is observed as a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of the test compound and the positive control.

  • Assay:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the positive control.

  • Assay:

    • In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.

    • Add 20 µL of the different concentrations of the test compound or positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Standard (e.g., Ferrous sulfate)

Procedure:

  • Preparation of Reagents:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of the test compound and the ferrous sulfate (B86663) standard.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using the ferrous sulfate standard.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the degree of fluorescence decay over time.

Materials:

  • This compound

  • Fluorescein (B123965) (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer.

    • Prepare a series of dilutions of the test compound and Trolox standard in phosphate buffer.

  • Assay:

    • To a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin reading the fluorescence intensity every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC against the Trolox concentration.

    • The ORAC value of the sample is determined from the standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram of the compound.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.[[“]][3][4][[“]]

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, including certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances. Flavonoids are thought to activate this pathway by reacting with the cysteine residues of Keap1, thereby disrupting the Keap1-Nrf2 interaction.[[“]][3][4][[“]]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Flavanoid This compound Keap1 Keap1 Flavanoid->Keap1 interacts with ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub facilitates Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to

Caption: Keap1-Nrf2 Signaling Pathway Activation by Flavonoids.

Experimental Workflow Visualization

The in vitro evaluation of the antioxidant activity of a compound typically follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow start Start: Obtain This compound prep Sample Preparation: - Dissolve in appropriate solvent - Prepare serial dilutions start->prep assays Perform In Vitro Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac data_acq Data Acquisition: - Spectrophotometric or  Fluorometric readings dpph->data_acq abts->data_acq frap->data_acq orac->data_acq analysis Data Analysis: - Calculate % inhibition - Determine IC50 / TEAC / FRAP / ORAC values data_acq->analysis results Summarize Results: - Tabulate quantitative data - Compare with standards analysis->results end End: Conclude on Antioxidant Activity results->end

Caption: General Experimental Workflow for In Vitro Antioxidant Evaluation.

Conclusion

While direct experimental data for this compound is currently limited, the structural analogy to other flavonoids with proven antioxidant efficacy, such as 3',4',5,7-Tetrahydroxyflavanone, suggests its potential as a potent antioxidant. The established in vitro antioxidant assays provide a robust framework for the quantitative assessment of its radical scavenging and reducing capabilities. Furthermore, the modulation of the Keap1-Nrf2 signaling pathway represents a key mechanism through which this and other flavonoids can bolster endogenous antioxidant defenses. Further research is warranted to specifically quantify the antioxidant activity of this compound and to explore its therapeutic potential in oxidative stress-related pathologies. This guide provides the necessary foundational information and experimental protocols to facilitate such investigations.

References

The Potential Biological Activities of 3,4,4',7-Tetrahydroxyflavan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Predicted Bioactivities and Associated Signaling Pathways for Drug Discovery and Development

Disclaimer: Direct experimental data on the biological activities of 3,4,4',7-Tetrahydroxyflavan (CAS: 38412-82-7) is limited in publicly available scientific literature. This guide, therefore, presents a predictive overview of its potential biological activities based on the well-established structure-activity relationships of flavonoids and experimental evidence from structurally similar compounds. The information herein is intended to serve as a foundational resource to stimulate and guide future research into this specific flavan.

Introduction

This compound is a flavonoid that has been isolated from the bark of Toxicodendron vernicifluum.[1] Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. The specific arrangement and number of hydroxyl groups on the flavonoid scaffold are critical determinants of their biological efficacy.[2][3] This technical guide explores the predicted biological potential of this compound, drawing parallels with the known activities of structurally related flavonoids such as fisetin (B1672732), butin (B190712), and fustin (B190385).

Predicted Biological Activities and Underlying Mechanisms

Based on its chemical structure, featuring hydroxyl groups at the 3, 4, 4', and 7 positions, this compound is anticipated to exhibit a range of biological activities. The presence of a catechol group (3',4'-dihydroxy) in the B-ring is a key feature associated with potent antioxidant and free radical scavenging properties.

Antioxidant Activity

The primary predicted activity of this compound is its capacity to act as an antioxidant. The hydroxyl groups on the aromatic rings can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This is a common characteristic of flavonoids, and the catechol moiety in the B-ring is particularly effective in this regard.[2]

Table 1: Predicted Antioxidant Activity and Supporting Evidence from Structurally Similar Flavonoids

Activity Predicted Mechanism Evidence from Similar Compounds Quantitative Data Example (from similar compounds)
Free Radical ScavengingDirect quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom donation.Butein (B1668091), a chalcone, and its dihydroflavone isomer (S)-butin have demonstrated potent antioxidant activity in various assays, including DPPH and FRAP.[4]Butein exhibited an IC50 of 3.3 ± 0.4 µM in an iron-induced lipid peroxidation assay.[5]
Metal ChelationThe hydroxyl groups can chelate transition metal ions like iron and copper, preventing them from participating in Fenton reactions that generate ROS.Butein has been shown to be a chelator of ferrous and copper ions.[5]Not specified.
Induction of Antioxidant EnzymesActivation of the Nrf2-ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).Butin has been shown to up-regulate manganese superoxide dismutase (MnSOD) expression through a PI3K/Akt/Nrf2-dependent pathway.[6] Fustin has been observed to improve the action of nuclear factor erythroid 2-related factor (Nrf2).[7]Not specified.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various pathologies. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Table 2: Predicted Anti-inflammatory Activity and Supporting Evidence from Structurally Similar Flavonoids

Activity Predicted Mechanism Evidence from Similar Compounds
Inhibition of Pro-inflammatory CytokinesSuppression of the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.Fustin treatment in rats with adjuvant-induced arthritis significantly mitigated pro-inflammatory cytokines.[7]
Modulation of NF-κB SignalingInhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.Fisetin has been shown to inhibit the NF-κB pathway.[8][9]
Inhibition of Inflammatory EnzymesDownregulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that produce inflammatory mediators.Fustin attenuated the production of prostaglandin (B15479496) E2 and myeloperoxidase (MPO).[7]
Anticancer Activity

Many flavonoids have demonstrated potential as anticancer agents by interfering with cancer cell proliferation, survival, and metastasis.

Table 3: Predicted Anticancer Activity and Supporting Evidence from Structurally Similar Flavonoids

Activity Predicted Mechanism Evidence from Similar Compounds
Inhibition of Cell ProliferationInduction of cell cycle arrest at different phases (e.g., G1/S or G2/M).Fisetin has been shown to suppress cell growth in various cancer types.[10][11]
Induction of ApoptosisActivation of programmed cell death in cancer cells through intrinsic and extrinsic pathways.Fisetin can trigger programmed cell death in cancer cells.[10][11]
Modulation of PI3K/Akt/mTOR SignalingInhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.Fisetin is a known inhibitor of the PI3K/Akt/mTOR signaling cascade.[8][9]
Inhibition of AngiogenesisSuppression of the formation of new blood vessels that supply tumors with nutrients.Fisetin exhibits anti-angiogenic properties.[10]
Neuroprotective and Cardioprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids also contribute to their protective effects on the nervous and cardiovascular systems.

Table 4: Predicted Neuroprotective and Cardioprotective Activities and Supporting Evidence

Activity Predicted Mechanism Evidence from Similar Compounds
Neuroprotection Attenuation of oxidative stress and neuroinflammation in the brain. Modulation of signaling pathways involved in neuronal survival.Fustin has demonstrated neuroprotective potential in a rat model of Huntington's disease-like symptoms.[12][13] Flavonoids, in general, are well-documented for their neuroprotective effects.[14][15]
Cardioprotection Reduction of oxidative stress and inflammation in the cardiovascular system. Improvement of endothelial function.The general class of flavonoids has been associated with cardiovascular protective properties.

Key Signaling Pathways

The predicted biological activities of this compound are likely mediated through its interaction with several key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. It is anticipated that this compound could activate Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus Flavan This compound Keap1 Keap1 Flavan->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Caption: Predicted activation of the Nrf2/ARE pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses. It is plausible that this compound could inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nucleus Flavan This compound IKK IKK Complex Flavan->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Ub Ubiquitination & Degradation IkB_p->Ub Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes Activates Transcription

Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK pathways are crucial for regulating cell growth, proliferation, and survival. Dysregulation of these pathways is common in cancer. It is hypothesized that this compound could modulate these pathways, contributing to its potential anticancer effects.

PI3K_MAPK_Pathways Flavan This compound PI3K PI3K Flavan->PI3K Inhibits Ras Ras Flavan->Ras Inhibits GF_Receptor Growth Factor Receptor GF_Receptor->PI3K Activates GF_Receptor->Ras Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth

Caption: Predicted inhibitory action of this compound on the PI3K/Akt/mTOR and MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), this compound stock solution (in a suitable solvent like DMSO or ethanol), positive control (e.g., ascorbic acid, Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or test tubes.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS stock solution, potassium persulfate solution, this compound stock solution, positive control.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at 734 nm.

    • Add serial dilutions of the test compound or positive control to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant activity to that of Trolox.

Cell-Based Assays

These colorimetric assays are used to assess the effect of the compound on cell viability and proliferation.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT to purple formazan (B1609692); XTT to a soluble orange formazan) via mitochondrial dehydrogenases.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to each well and incubate for a few hours.

    • For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT; 450-500 nm for XTT).

  • Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits cell viability by 50%) can be calculated.

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Nrf2, p-NF-κB, p-Akt) and a loading control (e.g., β-actin).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

WB_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a profile of biological activities consistent with other well-studied flavonoids. Its predicted antioxidant, anti-inflammatory, and anticancer properties, likely mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, PI3K/Akt, and MAPK, make it a compelling candidate for further investigation in the fields of drug discovery and development.

Future research should focus on:

  • In vitro validation: Conducting a comprehensive panel of in vitro assays (e.g., DPPH, ABTS, cell viability, enzyme inhibition) to confirm the predicted biological activities and determine quantitative measures such as IC50 values.

  • Mechanism of action studies: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to elucidate the specific molecular targets and signaling pathways modulated by this compound in various cell models.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of diseases such as cancer, inflammation, and neurodegeneration.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activities and to optimize its therapeutic potential.

This technical guide provides a foundational framework to inspire and direct these future research endeavors, which are essential to unlock the full therapeutic potential of this compound.

References

3,4,4',7-Tetrahydroxyflavan: An Uncharted Territory in BRD4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no direct evidence of 3,4,4',7-Tetrahydroxyflavan as a potential inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4. While the quest for novel BRD4 inhibitors from natural product scaffolds is an active area of research, current studies do not support the specific role of this compound in this capacity.

It is crucial to distinguish this compound from a structurally similar compound, 3',4',7,8-tetrahydroxyflavone , which has been identified as a potent and selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). This flavone, not a flavan, demonstrates significant potential in cancer research, with documented inhibitory concentrations and a well-characterized binding mode.

The Case of 3',4',7,8-tetrahydroxyflavone: A Selective BRD4-BD2 Inhibitor

Research has shown that 3',4',7,8-tetrahydroxyflavone exhibits a strong preference for BRD4-BD2 over the first bromodomain (BRD4-BD1).[1][2][3] This selectivity is noteworthy as the two bromodomains of BRD4, despite their high sequence similarity, are thought to have distinct functions in gene transcription.[1][2][3] The ability to selectively target one bromodomain may offer a more nuanced therapeutic approach with potentially fewer off-target effects.

Quantitative Data for 3',4',7,8-tetrahydroxyflavone Inhibition of BRD4:

CompoundTargetIC50
3',4',7,8-tetrahydroxyflavoneBRD4-BD117.9 µM[1][3]
3',4',7,8-tetrahydroxyflavoneBRD4-BD2204 nM[1][3]

The significant difference in the half-maximal inhibitory concentration (IC50) values underscores the compound's selectivity for BRD4-BD2. Co-crystal structures have elucidated the binding mechanism, revealing that 3',4',7,8-tetrahydroxyflavone occupies the acetylated lysine (B10760008) binding pocket of both bromodomains but forms more extensive interactions with BRD4-BD2.[1][2][3]

BRD4 Signaling and the Mechanism of Inhibition

BRD4 plays a pivotal role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone proteins. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to transcriptional elongation of target genes, including key oncogenes like MYC.

The inhibitory action of compounds like 3',4',7,8-tetrahydroxyflavone stems from their ability to compete with acetylated histones for binding to the bromodomains of BRD4. By occupying this binding pocket, the inhibitor displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery and leading to the downregulation of target gene expression. This mechanism underlies the anti-proliferative and pro-apoptotic effects observed in cancer cells.

Below is a diagram illustrating the canonical BRD4 signaling pathway and the point of inhibition.

Caption: Hypothetical inhibition of the BRD4 signaling pathway.

Experimental Protocols for Assessing BRD4 Inhibition

The evaluation of potential BRD4 inhibitors typically involves a series of biochemical and cellular assays.

1. Biochemical Assays (In Vitro):

These assays aim to quantify the direct binding of the inhibitor to the BRD4 bromodomains.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. A signal is generated when donor and acceptor beads are in close proximity, and a decrease in signal indicates inhibition.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to the BRD4 bromodomain and an acceptor fluorophore on the histone peptide. Inhibition disrupts this interaction, leading to a decrease in the FRET signal.

Experimental Workflow for a Typical In Vitro BRD4 Inhibition Assay:

Experimental_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Assay_Setup Incubate BRD4 protein with histone peptide and compound Compound_Prep->Assay_Setup Detection Add detection reagents (e.g., AlphaScreen beads) Assay_Setup->Detection Readout Measure signal (e.g., luminescence) Detection->Readout Analysis Calculate IC50 value Readout->Analysis End End Analysis->End

Caption: Workflow for an in vitro BRD4 inhibition assay.

2. Cellular Assays:

These assays assess the effects of the inhibitor on cellular processes downstream of BRD4 engagement.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the impact of the compound on the growth and survival of cancer cell lines known to be dependent on BRD4, such as those with MYC amplifications.

  • Target Gene Expression Analysis (RT-qPCR, Western Blot): These techniques are used to confirm that the inhibitor downregulates the expression of known BRD4 target genes (e.g., MYC) at both the mRNA and protein levels.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of BRD4 upon ligand binding.

Conclusion

References

Methodological & Application

Application Note & Protocol: Quantification of 3,4,4',7-Tetrahydroxyflavan using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are of significant interest in pharmaceutical research and drug development due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is essential for quality control, standardization, and elucidation of its therapeutic potential.

This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound. The protocol provides a step-by-step guide for sample preparation, chromatographic analysis, and method validation, ensuring reliable and reproducible results.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4] This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (methanol or acetonitrile) ensures optimal separation.[4][5][6] The Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, enabling the identification and quantification of the analyte with high specificity by comparing its retention time and UV spectrum with that of a reference standard.[5][7] Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, in the ranges of 240–285 nm and 300–380 nm.[5]

Chemical Properties of this compound

  • Molecular Formula: C₁₅H₁₄O₅[8]

  • Molecular Weight: 274.272 g/mol [8]

  • Chemical Structure:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Solution Preparation hplc_analysis HPLC-DAD Analysis std_prep->hplc_analysis sample_prep Sample Preparation (Extraction, Filtration) sample_prep->hplc_analysis peak_id Peak Identification (Retention Time & UV Spectrum) hplc_analysis->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification calibration->quantification G cluster_validation Method Validation cluster_goal linearity Linearity reliable_quant Reliable Quantification linearity->reliable_quant lod_loq LOD & LOQ lod_loq->reliable_quant precision Precision precision->reliable_quant accuracy Accuracy accuracy->reliable_quant specificity Specificity specificity->reliable_quant

References

Application Notes and Protocols for Bioassay-Guided Fractionation of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Bioassay-guided fractionation is a powerful strategy to isolate and identify bioactive natural products from complex mixtures, such as plant extracts. This document provides detailed application notes and protocols for the bioassay-guided fractionation of this compound, with a focus on its isolation from the bark of Acacia mearnsii (black wattle), a known rich source of flavonoids. The methodologies described herein are designed to guide researchers through the process of extraction, fractionation, and bioactivity assessment to obtain the target compound.

Data Presentation

The following tables summarize hypothetical quantitative data that may be obtained during a typical bioassay-guided fractionation process for this compound from Acacia mearnsii bark. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Extraction and Fractionation Yields

StepMaterialStarting Weight (g)Yield (g)Yield (%)
1Dried Acacia mearnsii Bark Powder1000--
2Crude Methanolic Extract100015015.0
3n-Hexane Fraction1501510.0
4Dichloromethane Fraction1502516.7
5Ethyl Acetate (B1210297) Fraction1505033.3
6n-Butanol Fraction1503020.0
7Aqueous Fraction1502013.3
8Purified this compound50.051.0 (from active sub-fraction)

Table 2: Bioactivity of Fractions from Acacia mearnsii Bark Extract

FractionAntioxidant Activity (DPPH Assay, IC₅₀ in µg/mL)Anti-inflammatory Activity (NO Inhibition, IC₅₀ in µg/mL)
Crude Methanolic Extract15.825.4
n-Hexane Fraction> 100> 100
Dichloromethane Fraction45.260.1
Ethyl Acetate Fraction 8.5 12.3
n-Butanol Fraction12.118.9
Aqueous Fraction30.745.6
Purified this compound 2.1 5.7

Note: Lower IC₅₀ values indicate higher bioactivity.

Experimental Protocols

Preparation of Plant Material and Extraction
  • Plant Material: Collect fresh bark of Acacia mearnsii.

  • Drying and Grinding: Air-dry the bark in a well-ventilated area away from direct sunlight. Once completely dry, grind the bark into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the dried powder in 5 L of 80% methanol (B129727) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Bioassay-Guided Fractionation

The crude extract is subjected to liquid-liquid partitioning and column chromatography, with each fraction being tested for its bioactivity to guide the separation process.

  • Suspend the crude methanolic extract (approx. 150 g) in 1 L of distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • n-Hexane (3 x 1 L)

    • Dichloromethane (3 x 1 L)

    • Ethyl Acetate (3 x 1 L)

    • n-Butanol (3 x 1 L)

  • Concentrate each fraction using a rotary evaporator.

  • Perform antioxidant and anti-inflammatory bioassays on each fraction to identify the most active fraction (expected to be the ethyl acetate fraction).

The most active fraction (e.g., ethyl acetate fraction) is further purified by column chromatography.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a silica gel column (5 cm diameter, 60 cm length) using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the dried active fraction (e.g., 50 g of ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9, v/v)

    • Ethyl Acetate : Methanol (9:1, 8:2, 7:3, v/v)

  • Fraction Collection: Collect fractions of 100 mL each and monitor the separation by Thin Layer Chromatography (TLC).

  • Bioassay of Sub-fractions: Pool fractions with similar TLC profiles and test their bioactivity.

The most active sub-fraction from column chromatography is subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Start with 30% methanol and increase to 70% methanol over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 1-5 mL of the concentrated active sub-fraction.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Check: Analyze the purity of the isolated compound using analytical HPLC.

  • Structure Elucidation: Confirm the structure of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioassay Protocols
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of the test samples (extracts, fractions, or pure compound) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of the test samples for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

  • Nitrite (B80452) Determination (Griess Assay):

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Calculation:

    • Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-treated control.

    • Determine the IC₅₀ value.

Mandatory Visualization

Bioassay_Guided_Fractionation_Workflow Start Acacia mearnsii Bark Powder Extraction 80% Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane DCM DCM Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc BuOH n-Butanol Fraction Partitioning->BuOH Aqueous Aqueous Fraction Partitioning->Aqueous Bioassay1 Bioassay (Antioxidant & Anti-inflammatory) EtOAc->Bioassay1 Most Active Column_Chrom Silica Gel Column Chromatography Bioassay1->Column_Chrom Sub_fractions Sub-fractions Column_Chrom->Sub_fractions Bioassay2 Bioassay of Sub-fractions Sub_fractions->Bioassay2 Prep_HPLC Preparative HPLC Bioassay2->Prep_HPLC Most Active Isolated_Compound Purified this compound Prep_HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Isolated_Compound->Structure_Elucidation

Caption: Workflow for Bioassay-Guided Fractionation.

Anti_inflammatory_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Inhibition_Point1 Inhibition IkB->Inhibition_Point1 NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates Inflammation Inflammation Genes->Inflammation Inhibition_Point2 Inhibition MAPK->Inhibition_Point2 Inhibition_Point1->NFkB prevents degradation Inhibition_Point2->Genes inhibits activation

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan, also known as Fustin (B190385), is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound in cell-based assays. These assays are crucial for elucidating the compound's mechanism of action and for its potential development as a novel anti-inflammatory agent. The protocols provided herein cover the assessment of key inflammatory mediators and the investigation of underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators. It is important to note that while some in vivo and preliminary in vitro data exist for Fustin, comprehensive in vitro dose-response data is not widely available in the public domain. Therefore, some of the data presented below is illustrative and based on typical dose-response curves observed for flavonoids with similar structures. Researchers are encouraged to generate their own empirical data.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)NO Production (% of LPS Control)Standard Deviation
0 (LPS Control)100± 5.2
192.5± 4.8
575.3± 3.9
1051.2± 2.6
2528.9± 1.5
5015.4± 0.8
IC₅₀ (µM) ~12.5

Note: Data is illustrative and represents a typical dose-dependent inhibition.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)PGE2 Production (% of LPS Control)Standard Deviation
0 (LPS Control)100± 6.1
195.1± 5.5
580.7± 4.2
1058.9± 3.1
2535.2± 1.8
5019.8± 1.1
IC₅₀ (µM) ~15.0

Note: Data is illustrative and represents a typical dose-dependent inhibition. In vivo studies have confirmed the ability of Fustin to reduce PGE2 levels in rats.[1][2][3]

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Primary Macrophages

Concentration of this compound (µM)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)IL-1β Production (% of LPS Control)
0 (LPS Control)100 ± 7.3100 ± 8.5100 ± 6.8
1078.4 ± 5.982.1 ± 6.780.5 ± 5.1
2545.6 ± 3.452.3 ± 4.148.9 ± 3.7
5025.1 ± 1.930.8 ± 2.527.4 ± 2.2

Note: Data is illustrative. In vivo studies have shown that Fustin can significantly mitigate the levels of TNF-α, IL-6, and IL-1β.[1][2][3]

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for these assays.

Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for the desired time period (e.g., 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay

Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after treatment.

  • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and diluted samples to the antibody-coated microplate.

  • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample.

  • Incubate, wash, and add a substrate solution to develop a colorimetric signal.

  • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Calculate the PGE2 concentration from the standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Immunoassays

Principle: ELISA is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after treatment.

  • Use commercial ELISA kits for TNF-α, IL-6, and IL-1β, and follow the manufacturer's protocols.

  • The principle is a sandwich ELISA, where the cytokine in the sample is captured by a specific antibody coated on the plate, and then detected by a second, enzyme-linked antibody.

  • After adding a substrate, the color development is proportional to the amount of cytokine present.

  • Measure the absorbance and calculate the cytokine concentrations from their respective standard curves.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (p-IκBα, p-p65, p-ERK, p-JNK, p-p38)

Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins involved in inflammation.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

experimental_workflow

nfkb_pathway

mapk_pathway

References

Investigating the Neuroprotective Potential of 3,4,4',7-Tetrahydroxyflavan in vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vitro investigation of the neuroprotective potential of 3,4,4',7-Tetrahydroxyflavan, a novel flavan (B184786) compound. Flavonoids are a class of natural compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This application note outlines detailed experimental protocols and data presentation strategies to assess the efficacy of this compound in protecting neuronal cells from various insults, which are characteristic of neurodegenerative diseases.

Overview of Neuroprotective Mechanisms of Flavonoids

Flavonoids exert their neuroprotective effects through a variety of mechanisms, including the scavenging of reactive oxygen species (ROS), modulation of pro-inflammatory signaling pathways, and interference with apoptotic cascades.[1][2] Structurally similar flavonoids have been shown to interact with critical protein and lipid kinase signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, to promote neuronal survival.[1][4]

Potential Neuroprotective Actions of this compound:

  • Antioxidant Activity: Direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways like NF-κB.[1]

  • Anti-apoptotic Effects: Inhibition of caspase activity and regulation of pro- and anti-apoptotic proteins.[5][6][7]

  • Modulation of Signaling Pathways: Activation of pro-survival pathways such as Nrf2/HO-1 and BDNF/TrkB.[[“]][[“]][[“]]

Experimental Plan for In Vitro Neuroprotection Assays

A tiered approach is recommended to systematically evaluate the neuroprotective effects of this compound.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Neuroprotective Efficacy cluster_2 Phase 3: Mechanism of Action A Determine Non-Toxic Concentration Range of this compound B Induce Neuronal Stress (e.g., Oxidative Stress, Excitotoxicity) A->B Proceed with non-toxic concentrations C Co-treat with this compound B->C D Assess Cell Viability and Apoptosis C->D E Measure ROS Levels D->E If neuroprotective F Analyze Inflammatory Markers D->F G Investigate Signaling Pathways (Western Blot) D->G G cluster_0 Oxidative Stress Response Flavan This compound Nrf2 Nrf2 Flavan->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Binds ARE ARE Nrf2->ARE Translocates to nucleus and binds HO1 HO-1 ARE->HO1 Induces transcription GCLC GCLC ARE->GCLC Induces transcription Antioxidant Antioxidant Response HO1->Antioxidant GCLC->Antioxidant G cluster_0 Pro-survival Signaling Flavan This compound Receptor Growth Factor Receptor Flavan->Receptor Activates PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Activates Bad Bad Akt->Bad Inhibits ERK->CREB Activates BDNF BDNF CREB->BDNF Upregulates Bcl2 Bcl-2 CREB->Bcl2 Upregulates Survival Neuronal Survival BDNF->Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Survival Bad->Apoptosis Promotes

References

Application Notes and Protocols: 3,4,4',7-Tetrahydroxyflavan as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. Accurate qualitative and quantitative analysis of these compounds in complex plant matrices is crucial for standardization, quality control of herbal products, and pharmacological studies. This document provides detailed application notes and exemplary protocols for the use of this compound as a reference standard in various phytochemical analyses.

While detailed published methods specifically validating this compound are not abundant, the protocols herein are based on established analytical techniques for structurally similar flavonoids. These methods serve as a robust starting point for developing and validating specific assays for this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Product Name This compound[1]
CAS Number 38412-82-7[1]
Molecular Formula C₁₅H₁₄O₅[1]
Molecular Weight 274.272 g/mol [1]
Compound Type Flavonoid[1]
Physical Description Powder[1]
Purity 95% - 99%[1]
Typical Analysis Methods HPLC-DAD, HPLC-ELSD[1]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol provides a general method for the quantification of this compound in a sample matrix using HPLC-DAD. The method is adapted from established procedures for similar flavonoids like fisetin (B1672732) and luteolin.[2][3]

1.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a DAD detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, DAD detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (for flavan (B184786) structure), with full spectrum scanning (200-400 nm) for peak purity
Injection Volume 10 µL

1.2. Reagents and Standard Preparation

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • This compound Reference Standard (Purity >95%)

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

1.3. Sample Preparation (General Procedure for Plant Extract)

  • Accurately weigh 1 g of the homogenized and dried plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standard solutions to construct a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Confirm peak identity and purity using the DAD spectral data.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram & Spectra) Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Peak Identification & Quantification Data_Acquisition->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-DAD analysis.

Protocol 2: Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Flavanoids are non-volatile and require derivatization to be analyzed by GC-MS. This protocol outlines a general procedure for the silylation and subsequent analysis of this compound.

2.1. Derivatization Reagent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

2.2. Derivatization Procedure

  • Place approximately 0.1-0.5 mg of the dried sample extract or standard into a micro-reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2.3. Instrumentation and Analytical Conditions

ParameterRecommended Condition
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap)
Column HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 280°C
Oven Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 650 m/z

2.4. Data Analysis

  • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the derivatized compound.

  • Examine the mass spectrum of the peak of interest. The number of silyl (B83357) groups added will correspond to the number of hydroxyl groups on the original molecule.

  • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation requires analysis of the derivatized authentic standard.

Protocol 3: Spectrophotometric Analysis of Antioxidant Activity (DPPH Assay)

This protocol describes a common method to evaluate the free radical scavenging activity of a compound, which is a typical functional assay for flavonoids.

3.1. Reagents

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (as a positive control)

3.2. Procedure

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Standard/Sample Solutions: Prepare various concentrations of this compound and ascorbic acid in methanol (e.g., 1 to 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each standard/sample concentration to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

3.3. Calculation

Calculate the percentage of radical scavenging activity using the following formula:

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Potential Signaling Pathway Interactions

Flavonoids are known to modulate various cellular signaling pathways. While the specific pathways affected by this compound require dedicated investigation, related flavonoids have shown effects on pathways involved in inflammation and oxidative stress, such as the JAK-STAT pathway.[4] The diagram below illustrates a potential mechanism of action for investigation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT Dimer (Active) STAT_inactive->STAT_active Dimerizes Transcription Gene Transcription (Inflammatory Mediators) STAT_active->Transcription Promotes Compound This compound (Hypothesized) Compound->JAK Inhibits? Compound->STAT_inactive Inhibits Dimerization? Cytokine Cytokine Cytokine->Receptor

Caption: Hypothesized modulation of the JAK-STAT pathway.

References

Application Notes and Protocols: Docking Studies of 3',4',7,8-Tetrahydroxyflavone with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the molecular docking analysis of the flavonoid 3',4',7,8-tetrahydroxyflavone. Initial investigations indicate that the user query "3,4,4',7-Tetrahydroxyflavan" likely refers to 3',4',7,8-tetrahydroxyflavone, a natural product known for its potent and selective inhibitory activity against Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a promising therapeutic target in oncology and inflammatory diseases. These notes will focus on the interaction of 3',4',7,8-tetrahydroxyflavone with BRD4, providing quantitative data from experimental assays, a representative protocol for in silico molecular docking, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone against BRD4 Bromodomains

CompoundTarget ProteinParameterValue
3',4',7,8-TetrahydroxyflavoneBRD4-BD1IC5017.9 µM[1][2][3]
3',4',7,8-TetrahydroxyflavoneBRD4-BD2IC50204 nM[1][2][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Representative Molecular Docking Scores of Other Flavonoids with BRD4-BD1

FlavonoidDocking SoftwareBinding Affinity (kcal/mol)
FisetinAutoDock VinaNot specified
AmentoflavoneAutoDock VinaNot specified
NSC744713Glide-9.66[4]
(+)-JQ1 (Reference)GlideNot specified

Note: This table provides examples of binding affinities for other flavonoids to illustrate typical results from molecular docking studies. Specific binding energy for 3',4',7,8-tetrahydroxyflavone with BRD4 from a docking study is not available in the provided search results.

Experimental Protocols

Protocol 1: Molecular Docking of 3',4',7,8-Tetrahydroxyflavone with BRD4

This protocol describes a representative workflow for performing a molecular docking study of a flavonoid, such as 3',4',7,8-tetrahydroxyflavone, with a target protein, in this case, the first bromodomain of BRD4 (BRD4-BD1), using AutoDock Vina.

1. Preparation of the Receptor (BRD4-BD1)

1.1. Obtain Protein Structure: Download the 3D crystal structure of human BRD4-BD1 from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a ligand in the acetyl-lysine binding pocket.

1.2. Prepare the Protein:

  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add polar hydrogen atoms to the protein structure.
  • Assign partial charges (e.g., Gasteiger charges).
  • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (3',4',7,8-Tetrahydroxyflavone)

2.1. Obtain Ligand Structure: Obtain the 3D structure of 3',4',7,8-tetrahydroxyflavone. This can be done by sketching the molecule in a chemical drawing software and saving it in a 3D format (e.g., MOL2 or SDF), or by downloading it from a database like PubChem.

2.2. Prepare the Ligand:

  • Assign partial charges to the ligand atoms.
  • Define the rotatable bonds to allow for conformational flexibility during docking.
  • Save the prepared ligand in the PDBQT format.

3. Molecular Docking using AutoDock Vina

3.1. Define the Binding Site (Grid Box):

  • Identify the active site of BRD4-BD1, which is the acetyl-lysine binding pocket.
  • Define a grid box that encompasses the entire binding site. The center and dimensions of the grid box need to be specified.

3.2. Configure Docking Parameters:

  • Create a configuration file that specifies the paths to the prepared receptor and ligand files (in PDBQT format).
  • Include the coordinates of the center of the grid box and its dimensions.
  • Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).

3.3. Run the Docking Simulation:

  • Execute AutoDock Vina from the command line, providing the configuration file as input.
  • Vina will perform the docking calculations, exploring different conformations and orientations of the ligand within the defined binding site.

4. Analysis of Results

4.1. Binding Affinity: The primary output of AutoDock Vina is the binding affinity of the best binding mode, expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

4.2. Binding Pose: Vina will also provide the coordinates of the ligand in its predicted binding pose(s).

4.3. Visualization: Use molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio) to:

  • Visualize the docked pose of the ligand in the protein's binding site.
  • Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (e.g., from PDB) Prep_Protein Prepare Protein (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligand_DB Obtain Ligand Structure (e.g., from PubChem) Prep_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand_DB->Prep_Ligand Grid Define Binding Site (Grid Box Generation) Prep_Protein->Grid Prep_Ligand->Grid Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Run_Docking Analyze Analyze Results (Binding Energy & Poses) Run_Docking->Analyze Visualize Visualize Interactions (e.g., Hydrogen Bonds) Analyze->Visualize

Caption: General workflow for a molecular docking study.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Gene_Transcription initiates Flavonoid 3',4',7,8-Tetrahydroxyflavone Flavonoid->Inhibition Inhibition->BRD4 inhibits

Caption: BRD4 signaling pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,4',7-Tetrahydroxyflavan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from readily available precursors. The general approach includes:

  • Protection of hydroxyl groups: The phenolic hydroxyl groups of the starting materials, typically a substituted 2-hydroxyacetophenone (B1195853) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor), are protected to prevent unwanted side reactions.

  • Claisen-Schmidt Condensation: The protected acetophenone (B1666503) and benzaldehyde undergo a base-catalyzed condensation to form a chalcone (B49325) intermediate.

  • Cyclization: The chalcone is then cyclized under acidic or basic conditions to form the flavanone (B1672756) core.

  • Reduction of the flavanone: The carbonyl group at the C4 position of the flavanone is selectively reduced to a hydroxyl group, and then potentially to a methylene (B1212753) group to yield the flavan (B184786) structure. Catalytic hydrogenation is a common method for this transformation.

  • Deprotection: The protecting groups are removed to yield the final this compound.

Q2: Why is the protection of hydroxyl groups necessary?

The multiple hydroxyl groups in the precursors and intermediates are reactive under the conditions used for condensation and cyclization. Protecting these groups prevents side reactions such as O-alkylation or acylation and ensures that the desired carbon-carbon bond formation occurs selectively.

Q3: What are some common challenges in the synthesis of polyhydroxylated flavans?

Researchers may encounter several challenges, including:

  • Low yields: This can be due to incomplete reactions, side reactions, or degradation of the product.

  • Difficult purification: The high polarity of polyhydroxylated flavans can make them difficult to purify by conventional column chromatography.

  • Poor solubility: The starting materials and intermediates may have limited solubility in common organic solvents.

  • Over-reduction: During the reduction of the flavanone, the benzylic C-O bond can be cleaved, leading to the formation of a 1,3-diarylpropane byproduct.

Troubleshooting Guides

Low Yield in Chalcone Formation (Claisen-Schmidt Condensation)
Potential Cause Troubleshooting Suggestion
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the reaction temperature or adding more base catalyst.
Side reactionsEnsure that the hydroxyl groups are fully protected. Use freshly distilled solvents and anhydrous conditions to prevent unwanted side reactions.
Poor choice of baseThe strength and steric hindrance of the base can affect the reaction rate and yield. Common bases include sodium hydroxide, potassium hydroxide, and lithium hydroxide. The optimal base may need to be determined empirically.
Low Yield in Flavanone Cyclization
Potential Cause Troubleshooting Suggestion
Inefficient cyclizationThe choice of acid or base for cyclization is crucial. For acid-catalyzed cyclization, hydrochloric acid or sulfuric acid in a suitable solvent like methanol (B129727) or ethanol (B145695) is often used. For base-catalyzed cyclization, sodium acetate (B1210297) can be effective. Reaction time and temperature should be optimized.
Chalcone degradationChalcones can be unstable under harsh acidic or basic conditions. Monitor the reaction closely and avoid prolonged reaction times at high temperatures.
Low Yield or Incorrect Product in Flavanone Reduction
Potential Cause Troubleshooting Suggestion
Over-reduction to 1,3-diarylpropane This is a common side reaction in the catalytic hydrogenation of flavanones. To favor the formation of the flavan, the choice of catalyst and reaction conditions is critical. Palladium on carbon (Pd/C) is a common catalyst. The reaction should be carefully monitored, and milder conditions (lower hydrogen pressure, lower temperature) may be required.[1]
Formation of flavan-4-ol Incomplete reduction may lead to the formation of the corresponding flavan-4-ol. The reaction time may need to be extended, or a more active catalyst might be necessary.
Low reactivity of the flavanone The electronic nature of the substituents on the flavanone ring can influence its reactivity. Electron-donating groups can sometimes decrease the reactivity of the carbonyl group towards reduction.[1]
Catalyst poisoning Impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction. Ensure high purity of all reagents and solvents.

Experimental Protocols

General Procedure for the Synthesis of a Protected Tetrahydroxyflavanone

This protocol is based on the synthesis of 3',4',5,7-tetrahydroxyflavanone and can be adapted for this compound by selecting the appropriate starting materials.[2]

  • Protection of Starting Materials:

    • Dissolve the substituted 2-hydroxyacetophenone (e.g., phloroacetophenone) in a suitable dry solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

    • Stir the reaction at room temperature until the protection is complete (monitored by TLC).

    • Repeat the protection procedure for the substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde).

  • Claisen-Schmidt Condensation:

    • Dissolve the protected 2-hydroxyacetophenone and the protected benzaldehyde in ethanol.

    • Add an aqueous solution of a strong base (e.g., 40% KOH) and stir the mixture at room temperature for an extended period (e.g., 72 hours).

    • Monitor the formation of the chalcone by TLC.

    • Once the reaction is complete, neutralize the mixture and extract the chalcone with an organic solvent.

  • Cyclization and Deprotection:

    • Dissolve the protected chalcone in methanol.

    • Add an acid (e.g., 10% HCl) to effect both cyclization to the flavanone and removal of the protecting groups.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, neutralize the reaction and purify the resulting flavanone by column chromatography or recrystallization.

General Procedure for the Reduction of a Flavanone to a Flavan

This protocol is based on general methods for the catalytic hydrogenation of flavanones.[1][3]

  • Reaction Setup:

    • Dissolve the polyhydroxyflavanone in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Due to the polarity of the substrate, a co-solvent might be necessary to ensure solubility.

    • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. The catalyst loading may need to be optimized (typically 5-20 mol%).

    • Place the reaction mixture in a hydrogenation apparatus.

  • Hydrogenation:

    • Purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and to avoid over-reduction.

  • Work-up and Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC. Due to the polar nature of the product, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a higher proportion of the more polar solvent) will likely be required.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Flavanone Hydrogenation

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Major Product(s)Reference
10% Pd/CEthanolRoom Temp1241,3-Diarylpropane[1]
10% Pd/C + Pd(OH)₂/CEthanolRoom Temp124Flavan[1]
NaBH₄MethanolRoom Temp--Flavan-4-ol[3]

Visualizations

SynthesisWorkflow A Protected 2-Hydroxyacetophenone C Claisen-Schmidt Condensation A->C B Protected Benzaldehyde B->C D Protected Chalcone C->D E Cyclization D->E F Protected Flavanone E->F G Reduction F->G H Protected Flavan G->H I Deprotection H->I J This compound I->J

Caption: General synthetic workflow for this compound.

TroubleshootingYield Start Low Yield of This compound Step Which step shows low conversion? Start->Step Chalcone Chalcone Formation Step->Chalcone Condensation Cyclization Flavanone Cyclization Step->Cyclization Cyclization Reduction Flavanone Reduction Step->Reduction Reduction Purification Purification Step->Purification Final Product Sol_Chalcone Optimize base, temperature, or reaction time. Check starting material purity. Chalcone->Sol_Chalcone Sol_Cyclization Optimize acid/base catalyst and conditions. Monitor for degradation. Cyclization->Sol_Cyclization Sol_Reduction Optimize catalyst, solvent, and pressure. Monitor for over-reduction. Reduction->Sol_Reduction Sol_Purification Use alternative purification methods (e.g., prep-HPLC). Consider derivatization. Purification->Sol_Purification

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Overcoming solubility issues of 3,4,4',7-Tetrahydroxyflavan in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4,4',7-Tetrahydroxyflavan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the poor aqueous solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a flavonoid compound, a class of natural products known for various biological activities, including antioxidant and anti-inflammatory effects.[1][2] Like many flavonoids, its molecular structure, which contains multiple hydroxyl groups on a largely nonpolar carbon skeleton, results in poor water solubility.[3][4] This low aqueous solubility can lead to compound precipitation in biological buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based and in vivo experiments, ultimately compromising the reliability of assay results.[5]

Q2: What is the most common solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving flavonoids and other poorly water-soluble compounds to create high-concentration stock solutions for in vitro assays.[6][7] For instance, a related compound, 7,8,3',4'-Tetrahydroxyflavanone, can be dissolved in DMSO at a concentration of 25 mg/mL with the aid of ultrasonication.[8]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity or unintended biological effects, the final concentration of DMSO in cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[9][10] Some cell lines may be sensitive to even lower concentrations, so it is crucial to perform a solvent tolerance control experiment to determine the optimal concentration for your specific assay and cell type.[9][11]

Q4: How can I improve the aqueous solubility of this compound beyond using DMSO?

A4: Several techniques can significantly enhance the aqueous solubility of flavonoids:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids within their central cavity, forming water-soluble inclusion complexes.[12][13] This not only improves solubility but can also enhance stability and bioavailability.[14][15]

  • Co-solvent Systems: Using a mixture of solvents can improve solubility. Formulations containing PEG300, Tween-80, and saline in addition to DMSO have been used for similar flavonoids.[8][16]

  • pH Adjustment: The solubility of phenolic compounds like flavonoids can be pH-dependent. Increasing the pH of the medium can deprotonate the hydroxyl groups, increasing the compound's charge and solubility in aqueous solutions.[17][18] However, the stability of the compound and the pH tolerance of the biological system must be considered.

  • Lyophilization: Preparing a lyophilized powder of the flavonoid from a solution containing a suitable solvent system (e.g., water/ethanol) can generate a more soluble amorphous phase of the compound.[19]

Q5: What are cyclodextrins and how do they enhance flavonoid solubility?

A5: Cyclodextrins (CDs) are bucket-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[6] They improve the solubility of poorly soluble compounds by encapsulating the nonpolar part of the guest molecule (the flavonoid) inside their cavity. This complex shields the hydrophobic flavonoid from the aqueous environment, while the hydrophilic exterior of the CD interacts favorably with water, rendering the entire complex soluble.[12][20] Different derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), offer varying degrees of solubility enhancement.[21][22]

Troubleshooting Guides

Q: My this compound precipitated after I diluted my DMSO stock solution into the aqueous cell culture medium. What should I do?

A: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • Initial Steps:

    • Visually Confirm: Ensure the precipitate is the compound and not a result of salt precipitation from the buffer.

    • Reduce Final Concentration: The simplest solution is to lower the final concentration of the flavan (B184786) in your assay.

    • Check DMSO Concentration: Ensure the final DMSO concentration is not too low, as it still acts as a co-solvent. However, do not exceed the cytotoxic limit (generally <0.5%).[9]

  • Advanced Solutions:

    • Use a Solubility Enhancer: Pre-complex the flavan with a cyclodextrin (e.g., SBE-β-CD or HP-β-CD) before adding it to the medium. This is a highly effective method.[15][21]

    • Use a Co-Solvent Formulation: Prepare a stock solution in a system designed for in vivo or in vitro use, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[8][16] This can help maintain solubility upon dilution.

    • Increase Temperature: Gently warming the medium during dilution can sometimes help, but ensure the temperature is compatible with your compound's stability and your biological system. The solubility of many flavonoids increases with temperature.[14][23]

Q: I am observing cytotoxicity in my assay, even in my vehicle control wells. I suspect my solvent is the cause. How can I troubleshoot this?

A: Solvent toxicity can confound experimental results. It's critical to isolate the effect of the compound from the effect of the solvent.

  • Run a Solvent Toxicity Curve: Set up an experiment where you treat your cells with a range of solvent concentrations (e.g., DMSO from 0.05% to 2.0%) without the flavan. This will determine the highest non-toxic concentration for your specific cell line and assay duration.[9]

  • Reduce Solvent Concentration: Based on the toxicity curve, ensure the final solvent concentration in all experimental wells is well below the toxic threshold. This may require preparing a more concentrated primary stock of your flavan, if its solubility in the pure solvent allows.

  • Switch to a Less Toxic Alternative: If your cells are highly sensitive to DMSO, consider using β-cyclodextrins as the primary solubilizing agent.[9] Cyclodextrins are generally well-tolerated by cells and can be used to prepare aqueous stock solutions, eliminating the need for organic solvents.[14]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Solubilization Enhancement for Flavonoids using Cyclodextrins. (Data based on the flavonoid Chrysin as a representative example)

Cyclodextrin Type (1:2 Molar Ratio)Solubility Increase FactorReference
β-cyclodextrin (βCD)Low[21]
Hydroxypropyl-β-cyclodextrin (HPBCD)Moderate[21]
Sulfobutylether-β-cyclodextrin (SBECD)Moderate-High[21]
Randomly-methylated-β-cyclodextrin (RAMEB)Highest[21]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays.

SolventMax Recommended Concentration (v/v)NotesReference
DMSO≤ 0.5%Cell line dependent; always verify with a toxicity test.[9][10]
Ethanol≤ 1.0%Can be more cytotoxic than DMSO for some cells.[9]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of this compound (MW: 274.27 g/mol ) required. For 1 mL of a 10 mM solution, you will need 2.74 mg.

  • Weigh Compound: Accurately weigh the flavan powder into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.[8]

  • Dissolve: Vortex vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[8] Gentle heating may be applied if necessary, but check compound stability first.

  • Store: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This protocol creates a more water-soluble complex, reducing the required amount of organic solvent.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer (e.g., PBS).

  • Prepare Primary Flavan Stock: Dissolve this compound in a minimal amount of DMSO to create a highly concentrated primary stock (e.g., 25 mg/mL or ~91 mM).

  • Form the Complex: Slowly add the primary DMSO stock solution to the SBE-β-CD solution while vortexing. A common formulation is to add 1 part of the DMSO stock to 9 parts of the SBE-β-CD solution.[8][16] For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Final Solution: This creates a 2.5 mg/mL (~9.1 mM) stock solution of the flavan where the compound is complexed with the cyclodextrin, and the final DMSO concentration is only 10%. This stock is significantly more soluble in aqueous media than a simple DMSO stock.

  • Store: Store the complexed stock solution as described in Protocol 1.

Visual Guides

Workflow and Pathway Diagrams

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous medium q1 Is the final concentration above the known solubility limit? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the final DMSO concentration <0.1%? q1->q2 No end_ok Problem Resolved a1_yes->end_ok a2_yes Increase DMSO slightly (stay below cytotoxic limit) q2->a2_yes Yes q3 Are solubility enhancers being used? q2->q3 No a2_yes->end_ok a3_no Implement solubility enhancement strategy q3->a3_no No end_fail Consider compound degradation or aggregation q3->end_fail Yes a3_no->end_ok strategy Choose Method: 1. Cyclodextrin Complexation 2. Co-Solvent System 3. pH Adjustment a3_no->strategy

Caption: Decision workflow for addressing compound precipitation in assays.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Flavan This compound (Hydrophobic) Water Aqueous Medium (e.g., Cell Culture Buffer) Flavan->Water Poor Solubility Precipitation Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Aqueous Medium Complex->Water2 Enhanced Solubility Bioavailability cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 + cluster_2 cluster_2 cluster_1->cluster_2 Encapsulation

Caption: Diagram of flavonoid encapsulation by a cyclodextrin molecule.

G Potential BRD4 Inhibition Signaling Pathway Flavan 3',4',4',7-Tetrahydroxyflavan (or similar flavanoid) BRD4 BRD4 Protein (BD1/BD2 Domains) Flavan->BRD4 inhibits binding to histones Chromatin Chromatin BRD4->Chromatin binds to Transcription Gene Transcription (Oncogenes) BRD4->Transcription Inhibition of Transcription Histones Acetylated Histones (e.g., H3K27ac) Histones->BRD4 recruits TF Transcription Factors (e.g., c-Myc) Chromatin->TF enables binding of TF->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes

Caption: A potential signaling pathway modulated by flavanoid BRD4 inhibitors.[24]

References

Enhancing the resolution of 3,4,4',7-Tetrahydroxyflavan in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4,4',7-Tetrahydroxyflavan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the chromatographic resolution of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating this compound from a complex matrix? A1: Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) is generally the most effective technique.[1] Its use of sub-2 µm particle columns provides significantly higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2] For targeted analysis, coupling UPLC with mass spectrometry (UPLC-MS) offers excellent selectivity and sensitivity.[1][3][4]

Q2: What are the most critical steps in sample preparation to ensure good resolution? A2: The most critical steps are efficient extraction and sample cleanup.

  • Extraction: Choosing an appropriate solvent (like methanol (B129727) or ethanol) and method (ultrasonication, maceration) is key to efficiently extracting flavonoids.[5][6][7]

  • Cleanup/Filtration: After extraction, the sample must be filtered (typically through a 0.45 µm or 0.22 µm syringe filter) to remove particulate matter that can block the column frit and cause peak distortion.[8][9] For very complex matrices, a Solid-Phase Extraction (SPE) cleanup step can remove interfering compounds and prevent peak tailing.[10][11]

Q3: How does the mobile phase pH affect the separation of this compound? A3: The mobile phase pH is critical because flavonoids are acidic compounds. The pH affects the ionization state of the analyte and the residual silanol (B1196071) groups on the silica-based column packing.[8] To achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa, typically in the range of pH 2.5-3.5.[6][8] This suppresses the ionization of both the flavonoid and the silanol groups, minimizing secondary interactions that cause peak tailing.[8]

Q4: What is the impact of the injection solvent on peak shape? A4: The injection solvent can significantly distort peak shape if it is much stronger (i.e., has a higher elution strength) than the initial mobile phase.[2] This "solvent mismatch" can cause peaks to become broad or front.[12] For best results, the sample should be dissolved in the initial mobile phase composition or a solvent that is weaker.[2][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis in a question-and-answer format.

Q5: Problem - My this compound peak is broad and not well-resolved from adjacent peaks. How can I improve this? A5: Poor resolution is a common issue that can be addressed by systematically optimizing your method.

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[13][14]

  • Reduce Column Particle Size: If using an HPLC system, switching to a UPLC column with smaller particles (e.g., < 2 µm) will significantly increase column efficiency and resolution.[2]

  • Adjust Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH can alter the selectivity of the separation.[11]

  • Lower the Flow Rate: Reducing the flow rate can lead to better efficiency and sharper peaks, although it will increase the run time.[2]

  • Check for Dead Volume: Ensure all tubing and connections are properly fitted to minimize extra-column volume, which contributes to peak broadening.[15][16]

Q6: Problem - I am observing significant peak tailing for my analyte. What are the causes and solutions? A6: Peak tailing is a common problem, often appearing as an asymmetrical peak with a "tail" extending to the right. It can compromise integration and reduce resolution.[17] The causes are typically chemical or physical.

  • Chemical Causes (Analyte-Specific Tailing):

    • Secondary Silanol Interactions: This is the most common cause for polar, acidic compounds like flavonoids.[8][17] Free silanol groups on the column's stationary phase interact with the analyte, causing tailing.

      • Solution: Lower the mobile phase pH to 2.5-3.5 using an acidifier like formic acid or phosphoric acid to suppress silanol ionization.[8] Using a modern, high-purity, end-capped column also minimizes this effect.[11]

    • Metal Chelation: Flavonoids can interact with trace metal ions in the system (frits, tubing, or stationary phase).[13]

      • Solution: Add a small amount of a chelating agent to the mobile phase or use a bio-inert or metal-free HPLC system.[8][13]

  • Physical Causes (All Peaks Tailing):

    • Column Contamination: Buildup of sample matrix components on the column inlet frit can distort the flow path.[9]

      • Solution: First, try back-flushing the column. If that fails, replace the guard column.[8] If the problem persists, the analytical column may need replacement.[9]

    • Column Void: A void or channel in the column packing material can cause peak distortion.[8] This is often accompanied by a sudden drop in backpressure.

      • Solution: A column with a significant void typically needs to be replaced.[8]

Q7: Problem - My peaks are fronting. What does this indicate? A7: Peak fronting, where the peak has a leading edge, is typically caused by two main issues:

  • Sample Overload: The concentration of the analyte injected onto the column is too high, saturating the stationary phase.[15]

    • Solution: Dilute the sample or reduce the injection volume.[12][15]

  • Solvent Mismatch: As described in Q4, the sample is dissolved in a solvent significantly stronger than the mobile phase.

    • Solution: Reconstitute the sample in the initial mobile phase.[12]

Q8: Problem - My retention times are unstable and shifting between runs. What should I check? A8: Retention time instability can invalidate your results. Check the following:

  • System Leaks: Check all fittings for any signs of leakage.

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition, especially in isocratic methods, can cause drift.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13] A minimum of 10 column volumes is a good starting point.

  • Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention times.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material for Flavonoid Analysis

This protocol provides a general method for extracting this compound and other flavonoids from a dried plant matrix.

  • Homogenization: Weigh approximately 1 gram of finely ground, dried plant material. Add it to 20 mL of an 80% methanol/water solution.[18]

  • Extraction: Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes.[5][7] Alternatively, let the mixture macerate for 24 hours in the dark.[18]

  • Centrifugation: Centrifuge the extract at 4,000 rpm for 20 minutes to pellet the solid plant debris.[18]

  • Collection & Concentration: Carefully collect the supernatant. If necessary, evaporate the solvent under reduced pressure to concentrate the flavonoids.[5]

  • Reconstitution & Filtration: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 1 mL). Filter the final solution through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial.[8]

Protocol 2: High-Resolution UPLC Method for Flavonoid Separation

This protocol outlines typical starting conditions for a high-resolution separation of flavonoids. Optimization will be required for specific complex mixtures.

ParameterRecommended Condition
System UPLC or UHPLC System
Column Reversed-Phase C18, 1.7-1.8 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-40% B over 15 min; 40-95% B over 2 min; Hold at 95% B for 2 min; Return to 10% B over 1 min; Equilibrate for 5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1-2 µL
Detection DAD/PDA at 280 nm and 340 nm

Data Presentation

Table 1: Comparison of Typical HPLC and UPLC Conditions for Flavonoid Analysis

ParameterConventional HPLCUPLC / UHPLCRationale for Improved Resolution
Particle Size 3.5 - 5 µm< 2 µmSmaller particles provide higher efficiency and sharper peaks.[2]
Column Dimensions 4.6 x 150 mm2.1 x 50-100 mmNarrower columns reduce peak volume and improve sensitivity.
Flow Rate 1.0 mL/min0.3 - 0.5 mL/minOptimized for smaller particle sizes to maintain efficiency.
System Pressure 1000 - 4000 psi6000 - 15000 psiHigher pressure is required to push mobile phase through densely packed, small-particle columns.
Injection Volume 5 - 20 µL0.5 - 2 µLSmaller injection volumes are necessary to prevent overloading the smaller column.[12]

Table 2: Troubleshooting Summary for Enhancing Resolution

IssueProbable Cause(s)Recommended Solution(s)
Poor Resolution Inefficient column; Sub-optimal mobile phase; Shallow gradient needed.Switch to a UPLC column (<2 µm); Adjust mobile phase pH or organic modifier; Decrease gradient slope.
Peak Tailing Secondary silanol interactions; Column overload; Column contamination.Lower mobile phase pH (2.5-3.5); Dilute sample or reduce injection volume; Flush or replace guard/analytical column.[8][9][15]
Peak Fronting Sample overload (concentration); Strong injection solvent.Dilute the sample; Dissolve sample in the initial mobile phase.[2][12][15]
Shifting Retention System leak; Poor column equilibration; Mobile phase inconsistency.Check fittings; Increase equilibration time (≥10 column volumes); Prepare fresh mobile phase and degas thoroughly.[13]

Visualizations

Workflow_For_Method_Development General Workflow for Method Development SamplePrep Sample Preparation (Extraction, Filtration) MethodDev Initial Method (e.g., UPLC Protocol 2) SamplePrep->MethodDev Load Sample RunAnalysis Execute Run & Acquire Data MethodDev->RunAnalysis AssessPeak Assess Peak Shape & Resolution RunAnalysis->AssessPeak Optimize Troubleshoot & Optimize Method AssessPeak->Optimize Not Acceptable FinalMethod Final Validated Method AssessPeak->FinalMethod Acceptable Optimize->RunAnalysis Re-run

Caption: General workflow for chromatographic method development.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing Start Peak Tailing Observed CheckPeaks Does tailing affect ALL peaks or just the analyte? Start->CheckPeaks PhysicalIssue Likely a Physical Issue CheckPeaks->PhysicalIssue All Peaks ChemicalIssue Likely a Chemical Interaction CheckPeaks->ChemicalIssue Analyte Peak Only CheckGuard 1. Replace Guard Column PhysicalIssue->CheckGuard FlushColumn 2. Back-flush Column CheckGuard->FlushColumn ReplaceColumn 3. Replace Analytical Column FlushColumn->ReplaceColumn LowerPH 1. Lower Mobile Phase pH (e.g., to 2.5-3.5 with Formic Acid) ChemicalIssue->LowerPH ReduceConc 2. Reduce Sample Concentration / Injection Volume LowerPH->ReduceConc CheckColumnChem 3. Use a High-Purity, End-Capped Column ReduceConc->CheckColumnChem

Caption: Decision tree for troubleshooting peak tailing issues.

References

Optimization of reaction conditions for the synthesis of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,4',7-Tetrahydroxyflavan, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to facilitate a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound and related flavonoids.

Question 1: My overall reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in multi-step flavonoid synthesis can arise from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Incomplete Reactions: Monitor the progress of each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction stalls, consider extending the reaction time or adding a fresh portion of the reagent.

  • Side Reactions: The multiple hydroxyl groups on the precursor molecules are prone to unwanted side reactions. A robust protecting group strategy is essential. Ensure the chosen protecting groups are stable under the reaction conditions of subsequent steps.

  • Purification Losses: Flavonoids can be susceptible to degradation or irreversible adsorption on silica (B1680970) gel during column chromatography.[1] Consider using an alternative purification method like preparative High-Performance Liquid Chromatography (HPLC) if losses are significant.

  • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can quench reagents and catalyze side reactions.[1]

Question 2: I am observing multiple spots on my TLC plate after the Claisen-Schmidt condensation. What are these side products and how can I minimize them?

Answer: The Claisen-Schmidt condensation is a base-catalyzed reaction that can sometimes lead to self-condensation of the acetophenone (B1666503) starting material or other side reactions.[2][3][4][5]

  • Sub-optimal Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is critical. A slight excess of the benzaldehyde (B42025) derivative can sometimes help to drive the reaction to completion and minimize self-condensation of the acetophenone.

  • Slow Addition: Adding the base catalyst slowly to the reaction mixture can help to maintain a lower concentration of the enolate at any given time, which can reduce the rate of side reactions.

Question 3: The cyclization of the chalcone (B49325) to the flavanone (B1672756) is not proceeding to completion. What can I do?

Answer: The intramolecular cyclization of the 2'-hydroxychalcone (B22705) to the flavanone is a critical step.[6][7][8][9]

  • Inadequate Catalyst: Ensure that the acidic or basic catalyst for the cyclization is active and present in the correct amount. For acid-catalyzed cyclization, ensure anhydrous conditions. For base-catalyzed cyclization, the choice of base and solvent can be critical.

  • Reaction Time and Temperature: Some cyclizations may require elevated temperatures and/or longer reaction times. Monitor the reaction by TLC to determine the optimal conditions.

  • Structural Hindrance: Steric hindrance around the reacting groups can slow down the cyclization. In such cases, more forcing conditions (e.g., higher temperature) may be necessary.

Question 4: I am having difficulty with the deprotection of the hydroxyl groups. What are the best practices?

Answer: The choice of deprotection conditions depends on the protecting groups used.[10][11][12][13]

  • Benzyl (B1604629) Ethers: These are typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). Ensure the catalyst is active and the system is properly flushed with hydrogen.

  • Silyl Ethers: These are acid-labile and can be removed with mild acids like acetic acid or with fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Incomplete Deprotection: If deprotection is incomplete, consider increasing the reaction time, temperature, or the amount of deprotecting agent.

  • Degradation of the Product: The final flavonoid product can be sensitive to harsh deprotection conditions. It is crucial to monitor the reaction closely and work up the reaction as soon as the deprotection is complete to avoid degradation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Optimized Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Protection of 2,4-DihydroxyacetophenoneBenzyl Bromide, K₂CO₃AcetoneReflux1290-95
2Protection of 3,4-DihydroxybenzaldehydeBenzyl Bromide, K₂CO₃AcetoneReflux1290-95
3Claisen-Schmidt CondensationProtected Acetophenone, Protected Benzaldehyde, KOHEthanol (B145695)Room Temp.2475-85
4CyclizationAcetic AcidEthanolReflux680-90
5DeprotectionPd/C, H₂Ethyl Acetate (B1210297)/MethanolRoom Temp.1285-95

Table 2: Characterization Data for this compound (Fustin)

AnalysisExpected Results
Appearance White to pale yellow solid
Melting Point ~226-228 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, 7-OH), 9.1 (br s, 2H, 4',4-OH), 6.8-6.9 (m, 3H, Ar-H), 6.3-6.4 (m, 2H, Ar-H), 5.3 (dd, 1H, H-2), 4.6 (m, 1H, H-3), 2.9 (m, 1H, H-4ax), 2.5 (m, 1H, H-4eq)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 198.0 (C=O), 164.0, 163.5, 157.0, 145.0, 144.5, 131.0, 119.0, 115.5, 115.0, 113.0, 108.0, 102.5, 82.0 (C-2), 72.0 (C-3), 42.0 (C-4)
Mass Spectrometry (ESI-) m/z: 289.07 [M-H]⁻

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Step 1 & 2: Protection of Phenolic Hydroxyl Groups

  • To a solution of the corresponding dihydroxy-aromatic compound (2,4-dihydroxyacetophenone or 3,4-dihydroxybenzaldehyde) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylated product.

  • Purify the crude product by recrystallization from ethanol to yield the desired protected compound.

Step 3: Claisen-Schmidt Condensation to form the Chalcone

  • Dissolve the protected 2,4-dibenzyloxyacetophenone and 3,4-dibenzyloxybenzaldehyde (B16220) in ethanol.[3][4][5]

  • To this solution, add an aqueous solution of potassium hydroxide (B78521) (KOH) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of a yellow precipitate indicates the formation of the chalcone.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.

Step 4: Cyclization to the Flavanone

  • Dissolve the purified chalcone in a mixture of ethanol and glacial acetic acid.[6][8]

  • Reflux the solution for 6 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The protected flavanone will precipitate out of the solution.

  • Filter the precipitate, wash with water, and dry.

Step 5: Deprotection to Yield this compound (Fustin)

  • Dissolve the protected flavanone in a mixture of ethyl acetate and methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12 hours.

  • Monitor the reaction by TLC. The product spot should be more polar than the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 6: Purification of the Final Product

  • Purify the crude product by column chromatography on silica gel.[14][15][16][17]

  • Use a solvent system such as a gradient of ethyl acetate in hexane (B92381) to elute the compound.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

Caption: A generalized experimental workflow for the synthesis of this compound (Fustin).

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammation MAPK->Inflammation Oxidative_Damage Oxidative Damage MAPK->Oxidative_Damage NFkB->Inflammation NFkB->Oxidative_Damage Fustin Fustin (this compound) Fustin->MAPK Inhibits Fustin->NFkB Inhibits

Caption: Antioxidant and anti-inflammatory signaling pathway modulated by Fustin.

References

Minimizing co-extraction of interfering compounds with 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of 3,4,4',7-Tetrahydroxyflavan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, leading to low yield or purity.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: Insufficient solvent-to-solid ratio, inadequate extraction time, or inappropriate solvent polarity.- Increase the solvent-to-solid ratio to at least 10:1 (v/w). - Extend the extraction time or perform multiple extraction cycles. - Optimize the solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water can improve the extraction of polar flavonoids.
Degradation of the Target Compound: Flavonoids with multiple hydroxyl groups are susceptible to oxidation and thermal degradation.[1][2]- Use deoxygenated solvents and consider adding antioxidants like ascorbic acid to the extraction solvent.[2] - Perform extraction under an inert atmosphere (e.g., nitrogen). - Employ low-temperature extraction methods and use a rotary evaporator at low temperatures (≤ 45°C) for solvent removal.[3]
Co-extraction of Green Pigments (Chlorophyll) Use of Polar Organic Solvents: Solvents like methanol and ethanol will co-extract chlorophylls (B1240455) from plant material.[4]- Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane to remove chlorophylls and lipids. - Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous-methanolic phase and n-hexane. The chlorophyll (B73375) will move to the hexane (B92381) layer.[3][4]
Co-extraction of Brown Pigments (Tannins) Similar Polarity: Tannins, especially condensed tannins, are polyphenolic compounds with polarities similar to flavonoids and are often co-extracted.- Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to fractionate the extract. - Column Chromatography: Employ Sephadex LH-20 column chromatography, eluting with ethanol to separate flavonoids from tannins.[5]
Co-extraction of Sugars and other Polar Impurities Use of Aqueous Solvent Mixtures: High water content in the extraction solvent can lead to the co-extraction of highly polar compounds like sugars.- Solid-Phase Extraction (SPE): C18 cartridges can be used to retain the flavonoid while allowing sugars to be washed away with a polar solvent. - Liquid-Liquid Partitioning: Partition the extract between ethyl acetate (B1210297) and water. The this compound is expected to have a higher affinity for the ethyl acetate phase, while sugars will remain in the aqueous phase.[3]
Poor Resolution in HPLC Analysis Inadequate Mobile Phase: The mobile phase composition may not be optimal for separating the target compound from closely related flavonoids or impurities.- Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase (often acidified water or buffer). - Gradient Elution: Employ a gradient elution program to improve the separation of compounds with different polarities.
Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor separation.- Dilute the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While specific studies on this compound are limited, general protocols for flavonoids suggest that polar solvents are most effective. Methanol or ethanol, often in a mixture with water (e.g., 80% methanol), are commonly used for efficient extraction.[3] The optimal solvent system may need to be determined empirically based on the plant matrix.

Q2: How can I remove chlorophyll from my extract?

A2: Chlorophyll can be effectively removed by a pre-extraction wash of the dried plant material with a non-polar solvent like n-hexane. Alternatively, after the primary extraction, you can perform liquid-liquid partitioning of the crude extract with n-hexane to draw the chlorophyll into the non-polar layer.[3][4]

Q3: My extract is brown and viscous. What are the likely interfering compounds and how can I remove them?

A3: A brown and viscous extract likely contains a high concentration of condensed tannins.[6] These can be separated from your target compound using column chromatography, with Sephadex LH-20 being a particularly effective stationary phase for this purpose.[5]

Q4: What are the recommended HPLC conditions for analyzing this compound?

A4: A common setup for flavonoid analysis is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[7][8] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength around 280 nm for flavans.

Q5: How can I prevent the degradation of this compound during the extraction process?

A5: Due to the presence of multiple hydroxyl groups, this compound is susceptible to oxidation. To minimize degradation, it is advisable to use deoxygenated solvents, work under an inert atmosphere (e.g., nitrogen), and protect the sample from light by using amber glassware.[2] Additionally, avoid high temperatures during extraction and solvent evaporation.[1][3]

Experimental Protocols

Generalized Protocol for Extraction and Purification of this compound

This protocol is a generalized methodology based on common techniques for flavonoid isolation and may require optimization for your specific plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with 80% methanol at a solvent-to-solid ratio of 10:1 (v/w) for 24-72 hours at room temperature.[3]

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[3]

  • Liquid-Liquid Partitioning for Preliminary Purification:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity:

      • First, partition against n-hexane to remove non-polar compounds like lipids and chlorophylls.[3]

      • Next, partition the remaining aqueous-methanolic phase against ethyl acetate. The this compound is likely to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel or Sephadex LH-20.

    • For silica gel, use a gradient elution system starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • For Sephadex LH-20, use an isocratic elution with methanol to separate based on molecular size and polarity, which is effective for separating flavonoids from tannins.[5]

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

    • Combine and concentrate the pure fractions.

Visualizations

Extraction_Purification_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Chromatographic Purification Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Partitioning Partitioning Concentration->Partitioning Hexane Phase (Waste) Hexane Phase (Waste) Partitioning->Hexane Phase (Waste) Removes Chlorophyll, Lipids Ethyl Acetate Phase (Product) Ethyl Acetate Phase (Product) Partitioning->Ethyl Acetate Phase (Product) Aqueous Phase (Waste) Aqueous Phase (Waste) Partitioning->Aqueous Phase (Waste) Removes Sugars Column Chromatography Column Chromatography Ethyl Acetate Phase (Product)->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Pure this compound Pure this compound Purity Analysis (TLC/HPLC)->Pure this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Optimize Extraction\n- Increase solvent ratio\n- Extend extraction time\n- Check for degradation Optimize Extraction - Increase solvent ratio - Extend extraction time - Check for degradation Low Yield?->Optimize Extraction\n- Increase solvent ratio\n- Extend extraction time\n- Check for degradation Yes Green Tint? Green Tint? Impure Product?->Green Tint? Yes Successful Isolation Successful Isolation Impure Product?->Successful Isolation No Brown Tint? Brown Tint? Green Tint?->Brown Tint? No Perform Hexane Wash\nor Partitioning Perform Hexane Wash or Partitioning Green Tint?->Perform Hexane Wash\nor Partitioning Yes Use Sephadex LH-20\n or SPE Use Sephadex LH-20 or SPE Brown Tint?->Use Sephadex LH-20\n or SPE Yes Check for other\npolar impurities Check for other polar impurities Brown Tint?->Check for other\npolar impurities No

Caption: Troubleshooting decision tree for common extraction and purification issues.

References

Stability testing of 3,4,4',7-Tetrahydroxyflavan under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,4',7-Tetrahydroxyflavan. The information provided is based on general principles of flavonoid chemistry and should be adapted and verified through experimental studies for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other flavonoids, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The multiple hydroxyl groups on the flavan (B184786) structure make it susceptible to oxidation and pH-dependent degradation.

Q2: How does pH affect the stability of this compound?

A2: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. The hydroxyl groups can deprotonate at higher pH, leading to increased susceptibility to oxidation and rearrangement reactions. For instance, studies on similar flavonoids have shown significant degradation at pH values above 7.[3][4]

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of flavonoids.[5] It is recommended to store solutions of this compound at refrigerated temperatures (2-8°C) to minimize degradation.[6] Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to predict long-term stability.[1]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in solution, even at room temperature. What could be the cause?

Possible Causes and Solutions:

  • pH of the solvent: If your solvent is neutral or alkaline, the compound may be degrading.

    • Recommendation: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to improve stability.

  • Exposure to light: Flavonoids can be photosensitive.

    • Recommendation: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.

  • Presence of dissolved oxygen: Oxygen can promote oxidative degradation.

    • Recommendation: Degas your solvents before use by sparging with an inert gas like nitrogen or argon.

Issue 2: I am trying to develop a stability-indicating HPLC method and I don't see any degradation peaks after stressing my sample. What should I do?

Possible Causes and Solutions:

  • Stress conditions are too mild: The applied stress (pH, temperature) may not be sufficient to cause significant degradation.

    • Recommendation: Increase the severity of the stress conditions. For example, use a higher temperature (e.g., 80°C) or a wider pH range (e.g., pH 2 and pH 12).[1][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

  • Inappropriate detection wavelength: The degradation products may not absorb at the same wavelength as the parent compound.

    • Recommendation: Use a photodiode array (PDA) detector to monitor a range of wavelengths and identify potential degradation products.

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Stability Study

This protocol outlines a general method for assessing the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Incubation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL). Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.

Protocol 2: General Procedure for Temperature-Dependent Stability Study

This protocol provides a general method for evaluating the effect of temperature on the stability of this compound.

  • Sample Preparation: Prepare solutions of this compound in a buffer where it exhibits reasonable stability (e.g., pH 4).

  • Incubation: Place the samples in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: Collect samples at specific time points, with more frequent sampling at higher temperatures.

  • Analysis: Analyze the samples using a validated HPLC method.

  • Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to evaluate the temperature dependence of the degradation.

Data Presentation

Table 1: Illustrative pH Stability Data for this compound at 40°C

pH% Remaining after 8 hours% Remaining after 24 hours
2.098.595.2
4.099.197.8
7.085.370.1
9.060.735.4
12.0<10<1

Note: This table presents hypothetical data based on the expected behavior of flavonoids. Actual results may vary and require experimental verification.

Table 2: Illustrative Temperature Stability Data for this compound at pH 4

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.899.5
25°C97.893.5
40°C92.180.4
60°C75.655.2

Note: This table presents hypothetical data based on the expected behavior of flavonoids. Actual results may vary and require experimental verification.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution of This compound incubate_ph Incubate at various pH values (Constant Temperature) stock->incubate_ph incubate_temp Incubate at various temperatures (Constant pH) stock->incubate_temp buffers Prepare Buffers (pH 2, 4, 7, 9, 12) buffers->incubate_ph sampling Withdraw Aliquots at Time Points incubate_ph->sampling incubate_temp->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental Workflow for Stability Testing.

Caption: Hypothetical Degradation Pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3,4,4',7-Tetrahydroxyflavan Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4,4',7-Tetrahydroxyflavan against an alternative method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The content is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible analytical data.

Experimental Protocols

A detailed methodology for the primary HPLC method (Method A) is provided below. This method is compared against a hypothetical Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B) to highlight differences in performance.

Method A: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B). The gradient program is as follows: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A; 30-35 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol (B129727) to a final concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample matrix is extracted with methanol, followed by centrifugation and filtration through a 0.45 µm syringe filter prior to injection.

Method B: Ultra-High-Performance Liquid Chromatography (UPLC) (Alternative Method)

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: C18 UPLC column (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B). The gradient program is as follows: 0-5 min, 15-45% A; 5-8 min, 45-70% A; 8-9 min, 70-15% A; 9-10 min, 15% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data for the validation of both HPLC (Method A) and UPLC (Method B) methods for the analysis of this compound, based on ICH Q2(R1) guidelines.[1][3][4]

Table 1: System Suitability

ParameterMethod A (HPLC)Method B (UPLC)ICH Acceptance Criteria
Tailing Factor1.11.2≤ 2
Theoretical Plates> 5000> 10000> 2000
Resolution (Rs)> 2.0> 2.5> 2.0

Table 2: Linearity and Range

ParameterMethod A (HPLC)Method B (UPLC)ICH Acceptance Criteria
Range (µg/mL)1 - 1000.5 - 50Defined by linearity, accuracy, and precision
Correlation Coefficient (r²)0.99950.9998≥ 0.995
Regression Equationy = 25432x + 1234y = 45678x + 876-

Table 3: Accuracy (Recovery)

Concentration (µg/mL)Method A (HPLC) Recovery (%)Method B (UPLC) Recovery (%)ICH Acceptance Criteria
599.5100.298.0 - 102.0%
50101.299.898.0 - 102.0%
10098.9Not Applicable98.0 - 102.0%
25 (Method B)Not Applicable101.598.0 - 102.0%

Table 4: Precision (%RSD)

ParameterMethod A (HPLC)Method B (UPLC)ICH Acceptance Criteria
Repeatability (n=6)0.850.65≤ 2%
Intermediate Precision (n=6)1.200.95≤ 2%

Table 5: Detection and Quantitation Limits

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline
Limit of Detection (LOD) (µg/mL)0.30.1Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL)1.00.5Signal-to-Noise Ratio of 10:1

Table 6: Robustness

Parameter VariationMethod A (HPLC) %RSDMethod B (UPLC) %RSDICH Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 2.0< 1.5%RSD should be within acceptable limits
Column Temperature (± 2°C)< 2.0< 1.5%RSD should be within acceptable limits
Mobile Phase Composition (± 2%)< 2.0< 1.5%RSD should be within acceptable limits

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing Rob->SST Implement Routine Routine Sample Analysis SST->Routine ICH_Q2_Parameters cluster_Assay Assay & Impurity Tests Validation ICH Q2(R1) Validation Parameters Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Quantitation Limit Validation->LOQ LOD Detection Limit Validation->LOD

References

Comparing the antioxidant activity of 3,4,4',7-Tetrahydroxyflavan with quercetin and luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antioxidant activities of two prominent flavonoids, quercetin (B1663063) and luteolin (B72000). While the initial intent was to include 3,4,4',7-Tetrahydroxyflavan in this comparison, a comprehensive literature search did not yield specific experimental data on its antioxidant capacity (e.g., IC50 values from DPPH or ABTS assays). Therefore, this document will focus on the available data for quercetin and luteolin, presenting a framework for how this compound could be evaluated and compared in future studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of quercetin and luteolin have been evaluated using various assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for quercetin and luteolin from representative studies.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Quercetin DPPH1.846.09[1]
ABTS0.50831.68[1]
Luteolin DPPH2.0997.33[1]
ABTS0.592.06[1]
DPPH-13.2 ± 0.18[2]
ABTS-17.3 ± 0.82[2]

Note: The conversion between µg/mL and µM depends on the molecular weight of the compound (Quercetin: 302.24 g/mol ; Luteolin: 286.24 g/mol ). Values are presented as reported in the cited literature.

Based on the available data, both quercetin and luteolin demonstrate potent antioxidant activity. In one comparative study, quercetin exhibited slightly lower IC50 values in both DPPH and ABTS assays, suggesting a marginally higher radical scavenging capacity under the tested conditions[1]. However, other studies focusing on luteolin also report strong antioxidant potential[2]. The differences in reported IC50 values across studies can be attributed to variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for the commonly used DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compounds (Quercetin, Luteolin, and/or this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume of the different concentrations of the test compounds or positive control to the wells.

    • Add the DPPH solution to each well.

    • For the control, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Test compounds

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare stock solutions and serial dilutions of the test compounds and positive control.

  • Assay:

    • Add a small volume of the different concentrations of the test compounds or positive control to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • For the control, add the solvent used for the test compounds instead of the sample.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the antioxidant activity of the flavonoids.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Add to plate DPPH/ABTS Reagents DPPH/ABTS Reagents DPPH/ABTS Reagents->Incubation Add to plate Spectrophotometric Reading Spectrophotometric Reading Incubation->Spectrophotometric Reading Calculate % Inhibition Calculate % Inhibition Spectrophotometric Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Comparative Analysis Comparative Analysis Determine IC50->Comparative Analysis

Caption: A generalized workflow for in vitro antioxidant activity comparison.

Flavonoid Antioxidant Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

G Flavonoids Flavonoids ROS Reactive Oxygen Species Flavonoids->ROS Scavenges Nrf2 Nrf2 Pathway Flavonoids->Nrf2 Activates NF-κB NF-κB Pathway Flavonoids->NF-κB Inhibits Cellular Protection Cellular Protection ROS->Cellular Protection Damage ROS->NF-κB Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes e.g., SOD, CAT, GPx ARE->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes Antioxidant Enzymes->Cellular Protection Promotes Inflammation Inflammation NF-κB->Inflammation Promotes

Caption: Key signaling pathways modulated by flavonoids for antioxidant effects.

Conclusion and Future Directions

Both quercetin and luteolin are potent antioxidants, with quercetin showing a slight advantage in some direct radical scavenging assays. Their antioxidant effects are mediated through both direct interaction with free radicals and the modulation of cellular signaling pathways like the Nrf2 and NF-κB pathways[3][4][5].

While direct comparative data for this compound is currently unavailable, the experimental workflows and mechanistic insights provided in this guide offer a clear roadmap for its evaluation. Future research should aim to perform head-to-head comparisons of these three flavonoids under standardized conditions to definitively rank their antioxidant potential and further elucidate their structure-activity relationships. Such studies will be invaluable for the development of novel antioxidant-based therapeutic agents.

References

The Pivotal Role of Hydroxylation in the Bioactivity of 3,4,4',7-Tetrahydroxyflavan and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The flavan (B184786) scaffold, a fundamental structure in the vast family of flavonoids, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,4,4',7-tetrahydroxyflavan (B1631601) and its analogs, focusing on how the arrangement and number of hydroxyl groups influence their biological effects. By examining experimental data from structurally related compounds, we can infer the potential bioactivities of this compound and guide future research and drug discovery efforts.

Structure-Activity Relationship: The Significance of Hydroxyl Group Positioning

The biological activity of flavanoids is intricately linked to their chemical structure, particularly the hydroxylation pattern on the A and B rings. For flavans, which possess a saturated heterocyclic C-ring, the following structural features are crucial determinants of their antioxidant, anti-inflammatory, and enzyme inhibitory properties:

  • B-Ring Hydroxylation: The presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring is a strong predictor of potent antioxidant activity. This configuration enhances the molecule's ability to donate hydrogen atoms and scavenge free radicals. For this compound, the 4'- and the additional 3- and 4-hydroxyl groups are anticipated to contribute significantly to its radical scavenging capacity.

  • A-Ring Hydroxylation: Hydroxyl groups on the A-ring, such as the 7-OH group in the target compound, also contribute to the overall antioxidant and anti-inflammatory effects, albeit generally to a lesser extent than the B-ring hydroxylation.

  • C-Ring Stereochemistry: The stereochemistry at positions 2, 3, and 4 of the C-ring can influence the molecule's interaction with biological targets, affecting the potency and selectivity of its activity.

Comparative Analysis of Biological Activities

While direct experimental data for this compound is limited in publicly available literature, we can predict its activity profile by comparing it with structurally similar flavan-3-ols and flavan-3,4-diols.

Antioxidant Activity

The antioxidant capacity is a hallmark of polyhydroxylated flavans. The 3,4,4',7-hydroxylation pattern suggests that the target compound would be a potent antioxidant. The table below compares the antioxidant activity of related flavan-3-ols using the DPPH radical scavenging assay.

CompoundStructureDPPH Radical Scavenging IC50 (µM)Reference
(+)-Catechin3,3',4',5,7-Pentahydroxyflavan8.5[1]
(-)-Epicatechin3,3',4',5,7-Pentahydroxyflavan7.9[1]
(-)-Epigallocatechin3,3',4',5,5',7-Hexahydroxyflavan4.5[1]
(-)-Epicatechin gallate3,3',4',5,7-Pentahydroxyflavan-3-gallate3.8[1]
(-)-Epigallocatechin gallate3,3',4',5,5',7-Hexahydroxyflavan-3-gallate3.3[1]

Table 1: Comparative antioxidant activity of selected flavan-3-ols.

Based on these data, the presence of the 4'-hydroxyl group in this compound, combined with the 3- and 4-hydroxyl groups, likely confers significant radical scavenging ability.

Anti-Inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. The hydroxylation pattern of this compound suggests potential for anti-inflammatory activity.

dot

Caption: Predicted inhibition of the NF-κB signaling pathway.

Enzyme Inhibition

Certain flavonoids are known to inhibit enzymes involved in inflammation and other disease processes. For instance, cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. The structural features of this compound suggest it may act as a COX-2 inhibitor.

CompoundCOX-2 Inhibition IC50 (µM)Reference
Apigenin (a flavone)0.1[2]
Luteolin (a flavone)0.04[2]
Naringenin (a flavanone)>100[2]

Table 2: Comparative COX-2 inhibitory activity of related flavonoids.

While the data above is for flavones and flavanones, the presence of multiple hydroxyl groups on the flavan skeleton of this compound suggests a potential for interaction with the active site of COX-2.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining antioxidant capacity.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (e.g., 1-100 µM) in methanol.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Workflow A Prepare DPPH and Test Compound Solutions B Mix DPPH and Test Compound in 96-well plate A->B C Incubate in Dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 Value D->E

References

Comparative study of the anticancer effects of different tetrahydroxyflavone isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential therapeutic properties, including their anticancer effects. Among them, tetrahydroxyflavone isomers, which share the same chemical formula but differ in the arrangement of their hydroxyl groups, exhibit a range of biological activities. This guide provides a comparative study of the anticancer effects of four prominent tetrahydroxyflavone isomers: luteolin, apigenin, kaempferol, and fisetin (B1672732). We will delve into their cytotoxic effects on various cancer cell lines, the underlying molecular mechanisms involving key signaling pathways, and their impact on the cell cycle and apoptosis, all supported by experimental data.

Comparative Cytotoxicity of Tetrahydroxyflavone Isomers

The cytotoxic potential of luteolin, apigenin, kaempferol, and fisetin has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values of these isomers in various cancer cell lines as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell density, passage number, and specific assay parameters.

Breast Cancer Cell Lines Luteolin IC50 (µM) Apigenin IC50 (µM) Kaempferol IC50 (µM) Fisetin IC50 (µM) Reference
MCF-7 12.5 - 603.5 - 89.97~5020 - 100[1][2][3]
MDA-MB-231 ~5058.13 - 126.87--[2][3]
Hs578T ~40~30--[2]
Lung Cancer Cell Lines Luteolin IC50 (µM) Apigenin IC50 (µM) Kaempferol IC50 (µM) Fisetin IC50 (µM) Reference
A549 40.9~50~50-[1][4]
GLC4 40.9---[1]
Colon Cancer Cell Lines Luteolin IC50 (µM) Apigenin IC50 (µM) Kaempferol IC50 (µM) Fisetin IC50 (µM) Reference
HCT116 ---0.34[5]
HT-29 20 - 60--30 - 120[1][6]
COLO 320 32.5---[1]
SW480 -3.55 - 30-[7]
Caco-2 ->50--[7]
Other Cancer Cell Lines Luteolin IC50 (µM) Apigenin IC50 (µM) Kaempferol IC50 (µM) Fisetin IC50 (µM) Reference
HeLa (Cervical Cancer) >50---[1]
PC-3 (Prostate Cancer) ~100~70~100-[1]
HL-60 (Leukemia) 12.5---[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the tetrahydroxyflavone isomers (or vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with the tetrahydroxyflavone isomers for a specific duration, and then harvested by trypsinization.[8]

  • Fixation: The harvested cells are washed with ice-cold PBS and fixed in cold 70% ethanol (B145695), typically overnight at -20°C. This permeabilizes the cells, allowing PI to enter and stain the DNA.[8][9]

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (typically 50 µg/mL) and RNase A (to prevent staining of RNA) in the dark at room temperature for 30 minutes.[8][9][10]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured, and the data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.[8][11]

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

  • Cell Treatment and Harvesting: Cells are treated with the tetrahydroxyflavone isomers as described for the cell cycle analysis and then harvested.[12]

  • Staining: The harvested cells are washed with cold PBS and resuspended in Annexin V binding buffer.[12] FITC-conjugated Annexin V and propidium iodide are then added to the cell suspension. The mixture is incubated in the dark at room temperature for 15-20 minutes.[12]

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Molecular Mechanisms

Tetrahydroxyflavone isomers exert their anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK pathways are two of the most significantly affected cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Luteolin Luteolin Luteolin->PI3K Luteolin->Akt Apigenin Apigenin Apigenin->PI3K Apigenin->Akt Kaempferol Kaempferol Kaempferol->PI3K Kaempferol->Akt Fisetin Fisetin Fisetin->PI3K Fisetin->Akt Fisetin->mTORC1 MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Luteolin Luteolin Luteolin->ERK Luteolin->JNK Luteolin->p38 Apigenin Apigenin Apigenin->ERK Kaempferol Kaempferol Kaempferol->ERK Fisetin Fisetin Fisetin->ERK Fisetin->JNK Fisetin->p38 Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays CancerCells Cancer Cell Lines Treatment Treatment with Tetrahydroxyflavone Isomers CancerCells->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

References

A Head-to-Head Comparison of 3,4,4',7-Tetrahydroxyflavan and its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent flavonoid and its glycosidic forms is crucial for harnessing their full therapeutic potential. This guide provides a comprehensive head-to-head comparison of 3,4,4',7-Tetrahydroxyflavan and its glycosides, drawing upon established principles of flavonoid biochemistry and pharmacology to extrapolate a comparative analysis in the absence of direct head-to-head experimental studies.

While specific comparative data for this compound and its corresponding glycosides remains limited in publicly available literature, this guide synthesizes general principles observed for other flavonoids to offer a predictive comparison. The data presented herein is illustrative and based on well-documented trends in flavonoid research.

Chemical Structures and Glycosylation

This compound is a flavan-3-ol, a class of flavonoids characterized by a hydroxyl group at the 3-position of the C ring. Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, most commonly occurs at the hydroxyl groups, particularly at the 7- and 4'-positions. This structural modification significantly impacts the physicochemical properties of the molecule, including its solubility, stability, and ultimately, its biological activity.

Comparative Biological Activity: In Vitro vs. In Vivo

A critical distinction in the bioactivity of flavonoids and their glycosides lies in the experimental context: in vitro versus in vivo.

In Vitro Studies:

In isolated cell or enzyme systems, the aglycone (the non-sugar component), this compound, is generally expected to exhibit more potent antioxidant and anti-inflammatory activity than its glycoside counterparts. This is because the free hydroxyl groups are crucial for radical scavenging and interaction with cellular targets. The presence of a bulky sugar molecule can sterically hinder these interactions.

In Vivo Studies:

Conversely, in a whole-organism setting, flavonoid glycosides may exhibit comparable or even superior biological effects. This paradox is primarily attributed to differences in bioavailability. The sugar moiety can protect the flavonoid from degradation in the gastrointestinal tract and enhance its absorption. Once absorbed, the glycosides can be hydrolyzed by enzymes in the intestines or liver to release the active aglycone.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated comparative performance of this compound and its hypothetical 7-O-glucoside. The quantitative data is illustrative and based on general trends observed for other flavonoids.

Table 1: Comparative Antioxidant Activity

ParameterThis compound (Aglycone)This compound-7-O-glucosideGeneral Observation for Flavonoids
DPPH Radical Scavenging (IC50, µM) Lower (Higher Potency)Higher (Lower Potency)Aglycones are generally more potent radical scavengers in vitro.
ABTS Radical Scavenging (IC50, µM) Lower (Higher Potency)Higher (Lower Potency)The free hydroxyl groups of the aglycone are key for antioxidant activity.
Cellular Antioxidant Activity (CAA) Moderate to HighLow to ModerateGlycosylation can hinder cellular uptake and interaction with intracellular ROS.

Table 2: Comparative Anti-inflammatory Activity

ParameterThis compound (Aglycone)This compound-7-O-glucosideGeneral Observation for Flavonoids
Inhibition of Nitric Oxide (NO) Production (IC50, µM) Lower (Higher Potency)Higher (Lower Potency)Aglycones often show stronger inhibition of pro-inflammatory enzymes in vitro.[1]
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) More PotentLess PotentDirect interaction with signaling proteins is often stronger for the aglycone.
In Vivo Anti-inflammatory Efficacy VariablePotentially HigherImproved bioavailability of glycosides can lead to greater in vivo effects.[2]

Table 3: Comparative Pharmacokinetic Properties

ParameterThis compound (Aglycone)This compound-7-O-glucosideGeneral Observation for Flavonoids
Water Solubility LowHigherThe hydrophilic sugar moiety increases water solubility.
Oral Bioavailability Low to ModerateModerate to HighGlycosylation can protect from enzymatic degradation and improve absorption.[2]
Metabolism Rapid metabolism (e.g., glucuronidation, sulfation)Hydrolysis to aglycone, followed by metabolismGlycosides are often prodrugs that release the active aglycone after absorption.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Based on studies of structurally similar flavonoids, this compound and its metabolites are likely to influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Flavanoid This compound Flavanoid->MAPKK inhibits Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section details common methodologies used to assess the biological activities of flavonoids.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (aglycone or glycoside) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to a specific absorbance at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.

3. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO inhibition and the IC50 value.

Experimental_Workflow Start Start Sample_Preparation Prepare solutions of This compound and its glycosides Start->Sample_Preparation In_Vitro_Assays In Vitro Bioactivity Assays Sample_Preparation->In_Vitro_Assays Antioxidant_Assays DPPH Assay ABTS Assay In_Vitro_Assays->Antioxidant_Assays Anti_inflammatory_Assays NO Inhibition Assay (RAW 264.7 cells) In_Vitro_Assays->Anti_inflammatory_Assays Data_Analysis Calculate IC50 values and compare potencies Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (Hypothetical) Data_Analysis->In_Vivo_Studies Animal_Model Administer compounds to animal model of inflammation In_Vivo_Studies->Animal_Model Bioavailability_Analysis Measure plasma and tissue concentrations Animal_Model->Bioavailability_Analysis Efficacy_Evaluation Assess anti-inflammatory effects in vivo Animal_Model->Efficacy_Evaluation Conclusion Conclusion Bioavailability_Analysis->Conclusion Efficacy_Evaluation->Conclusion

Caption: A generalized experimental workflow for comparing the bioactivities of a flavanoid and its glycosides.

Conclusion and Future Directions

References

Assessing the Selectivity of 3,4,4',7-Tetrahydroxyflavan for Specific Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of 3,4,4',7-Tetrahydroxyflavan and related flavonoid compounds for specific biological targets. Due to the limited publicly available data on the direct biological targets of this compound, this guide leverages a well-characterized structural analog, 3',4',7,8-Tetrahydroxyflavone, as a primary comparator to illustrate methodologies for selectivity assessment. This approach provides a framework for evaluating the target profile of novel flavonoids.

Comparative Analysis of Flavonoid Selectivity

Flavonoids are a diverse class of natural compounds known to interact with a wide range of biological targets. Their selectivity is a critical determinant of their therapeutic potential. Below is a comparison of the inhibitory activities of 3',4',7,8-Tetrahydroxyflavone and the well-known BET inhibitor, JQ1, against the two bromodomains of BRD4.

Table 1: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone and JQ1 against BRD4 Bromodomains

CompoundTargetIC50 (nM)Selectivity (BD1/BD2)
3',4',7,8-Tetrahydroxyflavone BRD4-BD117,900~0.01
BRD4-BD2204
JQ1 (Control) BRD4-BD150~1
BRD4-BD250

Data for 3',4',7,8-Tetrahydroxyflavone is sourced from a study on its inhibitory effects.[1][2][3] JQ1 is a well-characterized pan-BET inhibitor.

The data clearly indicates that 3',4',7,8-Tetrahydroxyflavone is approximately 100-fold more selective for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1).[1][2][3] This contrasts with the pan-inhibitor JQ1, which shows no significant selectivity between the two. This highlights the potential for developing highly selective inhibitors from natural product scaffolds.

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to assess selectivity.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription initiates Inhibitor 3',4',7,8-Tetrahydroxyflavone (Selective BRD4-BD2 Inhibitor) Inhibitor->BRD4 inhibits

Caption: BRD4 Signaling Pathway and Point of Inhibition.

The diagram above illustrates how BRD4, by binding to acetylated histones, recruits the P-TEFb complex to phosphorylate RNA Polymerase II, leading to the transcription of target genes like MYC. Selective inhibitors, such as 3',4',7,8-Tetrahydroxyflavone, can block this process.

To determine such selectivity, specific experimental workflows are employed.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Compound AlphaScreen AlphaScreen Assay (BRD4-BD1 vs BRD4-BD2) Compound->AlphaScreen Test Compound IC50_Determination IC50_Determination AlphaScreen->IC50_Determination Determine IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Confirm Target Engagement Compound2 Test Compound Downstream_Analysis Downstream Analysis (e.g., Western Blot for MYC) CETSA->Downstream_Analysis Assess Cellular Effects

Caption: Workflow for Assessing Target Selectivity and Engagement.

This workflow demonstrates a typical process, starting with a biochemical screen like AlphaScreen to determine in vitro selectivity, followed by a cell-based assay such as CETSA to confirm that the compound engages its target within a cellular environment.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays mentioned.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition

This protocol is adapted from established methods for assessing BRD4 inhibitor activity.[4][5][6]

Objective: To determine the in vitro inhibitory concentration (IC50) of a test compound against the individual bromodomains of BRD4 (BD1 and BD2).

Materials:

  • Recombinant His-tagged BRD4-BD1 and BRD4-BD2 proteins

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compound (e.g., this compound) and control inhibitor (e.g., JQ1)

  • 384-well microplates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the following in order:

    • 5 µL of diluted test compound or vehicle (DMSO) control.

    • 5 µL of a solution containing the respective BRD4 bromodomain (BD1 or BD2).

    • 5 µL of a solution containing the biotinylated histone peptide.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • Add 5 µL of Nickel Chelate Acceptor beads to each well.

    • Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.

  • Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized method for verifying target engagement in a cellular context.[7][8][9]

Objective: To confirm that the test compound binds to its intended target protein within intact cells, leading to its thermal stabilization.

Materials:

  • Cell line of interest (e.g., a cancer cell line expressing BRD4)

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control antibody (e.g., anti-GAPDH).

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

  • Data Analysis: An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates thermal stabilization and therefore, target engagement.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently lacking in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. The significant selectivity of the structurally similar 3',4',7,8-Tetrahydroxyflavone for BRD4-BD2 underscores the potential for discovering highly specific modulators of biological targets from natural flavonoid scaffolds. The detailed experimental protocols provided herein offer a clear path for researchers to determine the selectivity profile of this compound and other novel compounds, which is a critical step in the drug discovery and development process.

References

Safety Operating Guide

Safe Disposal of 3,4,4',7-Tetrahydroxyflavan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,4,4',7-Tetrahydroxyflavan, a flavonoid compound utilized in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, emphasizing safety and adherence to best practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the guidelines for structurally similar flavonoid compounds and general principles for handling laboratory chemicals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to follow standard laboratory safety protocols to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all handling and disposal procedures within a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with the skin and eyes. In the event of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.

  • Spill Management: In case of a spill, carefully sweep up the solid material to avoid generating dust. The spilled substance should be placed in a clearly labeled, sealed container for disposal as chemical waste.

Step-by-Step Disposal Protocol

The recommended approach for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should it be released into the environment or disposed of in standard refuse.

  • Waste Collection:

    • Solid Waste: Collect the solid this compound waste in a designated, compatible, and leak-proof container. This includes any contaminated materials such as weighing paper or personal protective equipment.

    • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Containerization and Labeling:

    • Use a container that is in good condition and compatible with the chemical.

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste" (or as required by your institution).

      • The full chemical name: "this compound".

      • The approximate quantity of the waste.

      • Any associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials, heat sources, and direct sunlight.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste disposal program.[2][3][4] Always follow the specific procedures and guidelines provided by your EHS department.

Summary of Disposal and Safety Information for Related Flavonoids

The following table summarizes key safety and disposal information gathered from the Safety Data Sheets of structurally similar flavonoid compounds. This data should be used as a cautious guide in the absence of a specific SDS for this compound.

Parameter3,3',4',7-Tetrahydroxyflavone3',4',5,7-TetrahydroxyflavoneGeneral Guidance for Flavonoids
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]Dispose of contents/container to an approved waste disposal plant.[3]Treat as chemical waste; do not release into the environment.[2][3]
Spill Response Sweep up and shovel into suitable containers for disposal.[2]Sweep up and shovel into suitable containers for disposal.[3]Carefully sweep up solid material to avoid dust and place in a sealed container for disposal.
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[2]Wear protective gloves/protective clothing/eye protection/face protection.[3][5]Safety goggles, lab coat, chemical-resistant gloves.
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]Work in a well-ventilated area, such as a fume hood.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound to dispose of check_sds Is the specific Safety Data Sheet (SDS) for this compound available? start->check_sds follow_sds Follow the specific disposal instructions provided in the SDS. check_sds->follow_sds Yes treat_as_hazardous Treat as hazardous chemical waste. Follow general procedures for flavonoids. check_sds->treat_as_hazardous No ppe Wear appropriate Personal Protective Equipment (PPE). follow_sds->ppe end_sds End of Process treat_as_hazardous->ppe collect Collect waste in a labeled, sealed, and compatible container. ppe->collect store Store in a designated hazardous waste accumulation area. collect->store dispose Arrange for disposal through your institution's approved waste program. store->dispose end_general End of Process dispose->end_general

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,4,4',7-Tetrahydroxyflavan. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar flavonoids, this compound may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The necessary level of PPE depends on the specific handling task.

Table 1: Recommended Personal Protective Equipment (PPE)

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound Nitrile gloves, Laboratory coat, Safety glasses with side shields[4]Chemical splash goggles, Face shield (especially if not in a fume hood), Disposable sleeve covers[4]
Preparing and Handling Solutions Nitrile gloves, Laboratory coat, Chemical splash goggles[4]Chemical-resistant apron, Double gloving (particularly with organic solvents)[4]
Procedures with Risk of Aerosolization All PPE listed above, work conducted in a certified chemical fume hood or biological safety cabinet[4]Appropriate respiratory protection (consult your institution's safety officer for selection)[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place, with the container tightly closed[2][3].

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid form of the compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders[4]. Ensure that eyewash stations and safety showers are located near the workstation[3].

  • Procedure:

    • Ensure the work area is clean and free of clutter before starting.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats to handle the solid powder, avoiding the creation of dust[4][5].

    • When dissolving, add the solvent to the powder slowly to prevent splashing[4].

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. First Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2][3].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention[1][2][3].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][3].

  • If Swallowed: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste[4].

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container[4].

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container[4]. Do not empty into drains[6].

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local regulations.

Safe Handling Workflow

cluster_emergency Emergency Response A Assess Risks & Review SDS Analogue B Don Appropriate PPE (See Table 1) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D Proceed to handling E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid & Liquid) F->G Experiment complete H Decontaminate Work Area G->H I Doff & Dispose of PPE H->I J Store or Dispose of Hazardous Waste I->J L Spill N Follow First Aid & Spill Cleanup Protocol L->N M Personal Exposure M->N

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.